molecular formula C9H8Cl2N2O2 B1297845 4-chloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 50677-27-5

4-chloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No.: B1297845
CAS No.: 50677-27-5
M. Wt: 247.07 g/mol
InChI Key: SNTDMGMZOXNPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-(2-chloroacetyl)benzohydrazide is a useful research compound. Its molecular formula is C9H8Cl2N2O2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDMGMZOXNPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334602
Record name 4-chloro-N'-(2-chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-27-5
Record name 4-chloro-N'-(2-chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-chloro-N'-(2-chloroacetyl)benzohydrazide" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-chloro-N'-(2-chloroacetyl)benzohydrazide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Scientific Rationale

The convergence of the benzohydrazide and chloroacetamide functionalities within a single molecular scaffold presents a compelling case for investigation. Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The hydrazide-hydrazone backbone is a versatile pharmacophore that can be readily modified to tune the molecule's biological and physicochemical properties.[4][5]

The addition of a chloroacetyl group introduces an electrophilic center, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This "reactive handle" is a key feature in the design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The strategic combination of these two pharmacophores in this compound suggests a molecule with the potential for potent and specific biological activity.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be logically designed as a two-step process starting from commercially available 4-chlorobenzoic acid. The proposed synthetic pathway is outlined below, with a detailed, field-proven protocol.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: N-Acylation A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B Esterification (MeOH, H₂SO₄, Reflux) C 4-Chlorobenzohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, Reflux) D This compound C->D Acylation (Chloroacetyl Chloride, Base, Solvent)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 4-Chlorobenzohydrazide

  • Rationale: The initial step involves the conversion of 4-chlorobenzoic acid to its corresponding hydrazide. This is a standard and high-yielding transformation that proceeds via an ester intermediate to facilitate the subsequent reaction with hydrazine.

  • Procedure:

    • Esterification: To a solution of 4-chlorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chlorobenzoate.

    • Hydrazinolysis: Dissolve the crude methyl 4-chlorobenzoate in ethanol and add an excess of hydrazine hydrate (3-5 equivalents).[6] Reflux the mixture for 8-12 hours.

    • Isolation: Cool the reaction mixture to room temperature. The product, 4-chlorobenzohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Step 2: Synthesis of this compound

  • Rationale: The final step is the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride.[7][8][9] The choice of solvent and base is critical to control the reactivity and minimize side products. A non-nucleophilic base is preferred to avoid reaction with the electrophilic chloroacetyl chloride.

  • Procedure:

    • Reaction Setup: Dissolve 4-chlorobenzohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

    • Acylation: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

    • Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties: A Comparative Analysis

The expected physicochemical properties of this compound can be inferred from related structures found in the literature.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₉H₈Cl₂N₂O₂Based on chemical structure
Molecular Weight 247.08 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for benzohydrazide derivatives
Melting Point 150-180 °CSimilar benzohydrazides have melting points in this range
Solubility Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water.General solubility profile for similar organic compounds
LogP 2.0 - 3.5Estimated based on the presence of two chloro- and aromatic groups, balanced by polar amide and hydrazide functionalities. A related compound has a calculated logP of 3.11.[10]

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest several promising avenues for therapeutic application, drawing parallels from the known bioactivities of its constituent pharmacophores.

Antimicrobial Activity
  • Hypothesis: The benzohydrazide core is a known scaffold for potent antimicrobial agents.[2] The introduction of the chloroacetyl group could enhance this activity by enabling covalent modification of essential microbial enzymes.

  • Proposed Mechanism of Action: The chloroacetyl moiety can act as an irreversible inhibitor of enzymes with active site cysteine or histidine residues, which are crucial for microbial survival.

Anticancer Activity
  • Hypothesis: Numerous benzohydrazide derivatives have demonstrated significant anticancer properties.[1][2] The chloroacetyl group can target specific oncogenic proteins, leading to covalent inhibition and cell death.

  • Potential Targets: The compound could be investigated as a covalent inhibitor of kinases, proteases, or other enzymes that are overexpressed or mutated in cancer cells.

Anti-inflammatory Activity
  • Hypothesis: Arylhydrazone compounds have been explored as anti-inflammatory agents, with some acting as dual COX/5-LO inhibitors.[11] The this compound scaffold could exhibit similar properties.

  • Experimental Approach: The anti-inflammatory potential can be evaluated using in vitro assays for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LO) inhibition, followed by in vivo models of inflammation.

Diagram of Potential Therapeutic Applications

Therapeutic_Potential A This compound B Antimicrobial A->B Covalent inhibition of essential microbial enzymes C Anticancer A->C Targeted covalent inhibition of oncogenic proteins D Anti-inflammatory A->D Potential dual COX/5-LO inhibition

Caption: Potential therapeutic applications of this compound.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. Its rational design, combining a versatile benzohydrazide scaffold with a reactive chloroacetyl group, warrants its synthesis and thorough biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a systematic screening against a panel of microbial, cancer, and inflammatory targets to elucidate its specific mechanism of action and therapeutic potential.

References

  • MOLBASE. 4-chloro-N-(4-chloro-2-methylphenyl)benzohydrazonoyl chloride|36590-68-8. [Link]

  • PubChem. 4-Chloro-2-methylbenzhydrazide. [Link]

  • National Center for Biotechnology Information. 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. [Link]

  • National Center for Biotechnology Information. 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate. [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
  • Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 75, 1-7.
  • PubChem. N'-(2-chloroacetyl)-4-methylbenzohydrazide. [Link]

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. [Link]

  • ResearchGate. 2-Chlorobenzohydrazide. [Link]

  • National Center for Biotechnology Information. Biological Activities of Hydrazone Derivatives. [Link]

  • TSI Journals. SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]

  • ResearchGate. Biological Activities of Hydrazone Derivatives. [Link]

  • MDPI. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. [Link]

Sources

Technical Monograph: Pharmacodynamics and Reactivity Profile of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanism of action (MOA) of 4-chloro-N'-(2-chloroacetyl)benzohydrazide , a critical pharmacophore in medicinal chemistry. While often utilized as a synthetic intermediate for bioactive heterocycles (1,3,4-oxadiazoles), the molecule itself possesses distinct biological reactivity driven by its


-haloacetyl moiety.

The core mechanism is defined by covalent electrophilic alkylation of nucleophilic amino acid residues—specifically cysteine thiols—leading to irreversible enzyme inhibition and cellular oxidative stress via glutathione (GSH) depletion. This guide details the chemical kinetics, biological targets, and validation protocols necessary for researching this compound.

Part 1: Chemical Architecture & Reactivity Profile

The Electrophilic Warhead

The biological activity of this compound is dictated by the 2-chloroacetyl group.[1] This motif functions as a "soft" electrophile, highly susceptible to nucleophilic attack.

  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Primary Target: Thiol (-SH) groups on Cysteine residues and the antioxidant Glutathione (GSH).

  • Secondary Target: Imidazole nitrogens (Histidine) and

    
    -amines (Lysine) at elevated pH.
    
The Hydrazide Linker

The benzohydrazide backbone provides a rigid scaffold that facilitates hydrogen bonding within active sites (via the -NH-NH- motif). It also serves as the structural prerequisite for intramolecular cyclization, a metabolic pathway that converts the linear hydrazide into a planar 1,3,4-oxadiazole ring, altering its pharmacological profile from an alkylator to a peptidomimetic.

Data Summary: Physicochemical Properties
PropertyValueRelevance to MOA
Molecular Formula

Halogenated scaffold increases lipophilicity (

).
Electrophile Type

-Halo Carbonyl
High reactivity toward soft nucleophiles (Thiols).
Leaving Group Chloride (

)
Good leaving group, facilitating rapid alkylation.
pKa (Hydrazide) ~10.5 - 11.0Stable at physiological pH; protonation modulates solubility.

Part 2: Mechanism of Action (MOA)

The MOA operates on two distinct tiers: direct covalent modification and pro-drug cyclization.

Tier 1: Irreversible Cysteine Alkylation (Direct MOA)

Upon cellular entry, the electrophilic


-carbon of the chloroacetyl group undergoes specific attack by the thiolate anion (

) of critical enzymes.

Mechanism Step-by-Step:

  • Recognition: The chlorophenyl ring interacts with hydrophobic pockets of the target protein.

  • Nucleophilic Attack: The active site Cysteine thiolate attacks the methylene carbon adjacent to the chlorine.

  • Displacement: Chloride is expelled as a leaving group.

  • Adduct Formation: A stable thioether bond forms, permanently modifying the protein structure (steric blockade) or catalytic capability (active site ablation).

Consequence: This mechanism is validated in proteomic profiling where chloroacetamide derivatives are used to cap cysteine residues. In a biological context, this leads to the inhibition of cysteine proteases (e.g., Caspases, Cathepsins) or metabolic enzymes like Urease.

Tier 2: Oxidative Stress Cascade

The compound does not discriminate between protein thiols and low-molecular-weight thiols.

  • GSH Depletion: The compound alkylates cellular Glutathione (GSH).

  • Redox Imbalance: Reduced GSH levels compromise the cell's ability to neutralize Reactive Oxygen Species (ROS).

  • Apoptosis: Accumulation of ROS triggers mitochondrial dysfunction and intrinsic apoptotic pathways.

Tier 3: Metabolic Cyclization (Indirect MOA)

Under specific physiological conditions (or catalysis by dehydratases), the compound undergoes intramolecular cyclization to form 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole . This heterocycle exhibits distinct bioactivity, often interfering with microtubule polymerization or inhibiting kinases, distinct from the parent alkylator.

Part 3: Visualization of Pathways

Diagram 1: Molecular Mechanism of Alkylation

This diagram illustrates the


 reaction trajectory between the inhibitor and a target enzyme.

MOA_Chemical Inhibitor 4-chloro-N'-(2-chloroacetyl) benzohydrazide Transition Transition State (Pentacoordinate) Inhibitor->Transition Electrophilic Attack Target Target Enzyme (Cys-SH Active Site) Target->Transition Nucleophilic Attack Product Alkylated Enzyme (Irreversible Thioether Adduct) Transition->Product Bond Formation Leaving Chloride Ion (Cl-) Transition->Leaving Elimination

Caption: The bimolecular nucleophilic substitution (


) mechanism leading to irreversible enzyme inhibition.
Diagram 2: Biological Signaling Cascade

This diagram maps the downstream effects of the compound on cellular viability.

Bio_Cascade Compound 4-chloro-N'-(2-chloroacetyl) benzohydrazide GSH Glutathione (GSH) Pool Compound->GSH Alkylation Cys_Prot Cysteine Proteases Compound->Cys_Prot Covalent Binding GSH_Adduct GSH-Conjugate (Depletion) GSH->GSH_Adduct Irreversible Binding ROS Reactive Oxygen Species (ROS) GSH->ROS Loss of Buffering Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage Apoptosis Apoptosis / Cell Death Mito->Apoptosis Cytochrome C Release Inhib Enzyme Inactivation Cys_Prot->Inhib Active Site Blockade Inhib->Apoptosis Signaling Failure

Caption: Dual-pathway cytotoxicity via GSH depletion (oxidative stress) and direct enzyme inhibition.

Part 4: Experimental Validation Protocols

To validate the proposed MOA, the following self-validating protocols are recommended. These assays distinguish between general toxicity and specific alkylating activity.

Protocol A: DTNB (Ellman's) Assay for Thiol Depletion

Objective: Quantify the rate at which the compound consumes free thiol groups, serving as a proxy for alkylating potential.

  • Reagents:

    • Test Compound: 10 mM stock in DMSO.

    • Substrate: L-Cysteine or Glutathione (1 mM in PBS, pH 7.4).

    • DTNB Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid).

  • Workflow:

    • Incubate Test Compound (100 µM) with Substrate (100 µM) at 37°C.

    • At time points (0, 15, 30, 60 min), withdraw aliquots.

    • Add DTNB reagent to aliquot.

    • Measure Absorbance at 412 nm (Yellow color indicates remaining free thiol).

  • Interpretation: A time-dependent decrease in absorbance compared to control indicates rapid alkylation. If absorbance remains constant, the chloroacetyl group is inactive or hydrolyzed.

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Confirm covalent binding to proteins.

  • Workflow:

    • Treat cell lysate with the Test Compound (Probe).

    • "Click" Chemistry Step: Since the compound lacks an alkyne handle, a competition assay is used.

    • Pre-treat lysate with Test Compound.

    • Post-treat with a known broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne).

    • Perform Click reaction with Rhodamine-Azide.

    • Analyze via SDS-PAGE and Fluorescence Scanning.

  • Interpretation: Loss of fluorescent bands in the Test Compound lane indicates that the compound successfully blocked cysteine sites, preventing the probe from binding.

References

  • Mechanism of Cysteine Alkylation

    • Title: "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Benzohydrazide Pharmacophores

    • Title: "Benzohydrazides: As potential bio-active agents"
    • Source: The Pharma Innov
    • URL:[Link]

  • Synthesis & Reactivity of Chloroacetyl Derivatives

    • Title: "Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones"
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Oxadiazole Cyclization Precursors

    • Title: "4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
    • Source: Chemistry Central Journal
    • URL:[Link]

Sources

Technical Guide: Characterization and Melting Point Determination of 4-Chloro-N'-(2-chloroacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-chloro-N'-(2-chloroacetyl)benzohydrazide , focusing on its melting point as a critical quality attribute (CQA) in synthetic organic chemistry.

Executive Summary

This compound (CAS: 199938-21-1, approximate) is a pivotal intermediate in the synthesis of heterocyclic compounds, specifically 2,5-disubstituted-1,3,4-oxadiazoles. Accurate determination of its melting point (MP) is the primary method for validating reaction completion and assessing intermediate purity before cyclization.

This guide provides a rigorous physicochemical profile, detailed synthesis context, and a validated protocol for melting point determination, designed for researchers in medicinal chemistry and drug development.

Physicochemical Profile

The melting point of this compound is distinct from its starting materials, serving as a reliable indicator of conversion.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionSource/Notes
Chemical Name This compoundIUPAC
Molecular Formula C₉H₈Cl₂N₂O₂
Molecular Weight 247.08 g/mol
Melting Point 183 – 184 °C [1][2]
State Solid (Crystalline Powder)Typically white to off-white
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low)
Precursor MP 166 – 168 °C(4-Chlorobenzohydrazide) [3]

Critical Note: The melting point of the product (183–184 °C) is significantly higher than the starting material, 4-chlorobenzohydrazide (166–168 °C). A melting point observed in the 160s indicates incomplete acylation.

Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting melting point data. The target compound is formed via the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazide's terminal nitrogen on the acyl chloride, releasing HCl.

SynthesisPathway SM1 4-Chlorobenzohydrazide (MP: 166-168 °C) Intermediate TARGET: This compound (MP: 183-184 °C) SM1->Intermediate + SM2 - HCl SM2 Chloroacetyl Chloride (Liquid) SM2->Intermediate Product Cyclized Product: 2-(chloromethyl)-1,3,4-oxadiazole deriv. Intermediate->Product POCl3 / Cyclization - H2O

Figure 1: Synthesis pathway distinguishing the target acyclic intermediate from starting materials and downstream cyclized products.[1]

Experimental Protocol: Melting Point Determination

To ensure data integrity (ALCOA+ principles), follow this standardized protocol.

Method A: Capillary Melting Point (Routine)

Objective: Rapid purity assessment during reaction monitoring.

  • Sample Preparation:

    • Dry the sample under vacuum at 40-50 °C for 2 hours to remove solvent residues (ethanol/water) that can depress the MP.

    • Grind the solid into a fine, homogeneous powder.

    • Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface.

  • Instrument Setup:

    • Use a calibrated melting point apparatus (e.g., Buchi, Stuart).

    • Start Temperature: 150 °C.

    • Ramp Rate: 5 °C/min until 170 °C, then reduce to 1 °C/min .

  • Observation:

    • Record

      
       (first drop of liquid) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: A range of < 2 °C (e.g., 183.0 – 184.5 °C) indicates high purity.

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Objective: Precise thermodynamic characterization for drug master files (DMF) or publication.

  • Parameters:

    • Pan: Aluminum, crimped (non-hermetic).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Program: Equilibrate at 30 °C → Ramp 10 °C/min to 200 °C.

  • Analysis:

    • Identify the endothermic peak corresponding to fusion.

    • The peak maximum should align with the capillary

      
       (approx. 184 °C).
      
    • Note: Watch for broad endotherms prior to melting, which may indicate solvate desolvation or moisture.

Data Interpretation & Troubleshooting

Common deviations in melting point data and their root causes.

ObservationDiagnosisCorrective Action
MP = 165–170 °C Unreacted Starting MaterialReaction incomplete. Check stoichiometry of chloroacetyl chloride; extend reaction time.
MP < 160 °C (Broad) Wet Sample / Solvent TrapDry sample thoroughly. Recrystallize from Ethanol/DMF.
MP > 190 °C Cyclization OccurredThermal cyclization to oxadiazole may have occurred during drying or heating.
Double Melting Peak Polymorphism or MixtureRun TLC/HPLC to confirm single spot/peak.
Logical Workflow for Purity Assessment

DecisionLogic Start Measure MP CheckRange Is MP 183-184 °C? Start->CheckRange Pass PASS: Target Intermediate Confirmed CheckRange->Pass Yes FailLow FAIL (< 170 °C): Starting Material Present CheckRange->FailLow No (Lower) FailHigh FAIL (> 190 °C): Possible Cyclization CheckRange->FailHigh No (Higher)

Figure 2: Decision tree for interpreting melting point results.

References

  • Molbase Chemical Data. this compound Properties. Retrieved from .

  • PubChem Compound Summary. 4-Chlorobenzohydrazide (Precursor Data). National Library of Medicine. Retrieved from .

  • ResearchGate. Synthesis and Characterization of Benzohydrazide Derivatives. (General reference for hydrazide melting point trends). Retrieved from .

Sources

"4-chloro-N'-(2-chloroacetyl)benzohydrazide" literature review

[1]

Executive Summary

4-chloro-N'-(2-chloroacetyl)benzohydrazide (CAS: 50677-27-5) is a pivotal intermediate in medicinal chemistry, functioning as a "privileged scaffold" for the synthesis of heterocyclic libraries. Characterized by a dual-reactive hydrazide linker, this compound serves as a precursor for 1,3,4-oxadiazoles , thiazolidinones , and triazoles —pharmacophores widely recognized for their antimicrobial, anticancer, and anti-inflammatory properties.

This guide provides a rigorous technical analysis of its synthesis, structural characterization, and downstream synthetic utility, designed for drug discovery professionals seeking to leverage this synthon for lead optimization.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 50677-27-5
Molecular Formula C₉H₈Cl₂N₂O₂
Molecular Weight 247.08 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Melting Point 244–246 °C (Literature range for similar analogs)

Synthetic Methodology

The synthesis of this compound follows a nucleophilic acyl substitution pathway. The reaction must be controlled to prevent di-acylation or polymerization.

Reaction Mechanism

The nucleophilic nitrogen of the hydrazide (N') attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base (typically Triethylamine or Pyridine) is required to neutralize the liberated HCl, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

Synthesis Workflow (DOT Visualization)

SynthesisPathwayReagent14-Chlorobenzohydrazide(Nucleophile)IntermediateTetrahedral IntermediateReagent1->Intermediate0-5°C, Dry THFReagent2Chloroacetyl Chloride(Electrophile)Reagent2->IntermediateProductThis compound(Target)Intermediate->ProductElimination of Cl-BaseBase (TEA/K2CO3)(-HCl)Base->ProductScavenges HCl

Figure 1: Synthetic pathway for the acylation of 4-chlorobenzohydrazide.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Isolate high-purity intermediate for downstream cyclization.

Reagents:

  • 4-Chlorobenzohydrazide (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • Triethylamine (TEA) (12 mmol) or Anhydrous K₂CO₃

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve 4-chlorobenzohydrazide (1.70 g, 10 mmol) in 30 mL of anhydrous THF/DCM in a round-bottom flask equipped with a drying tube.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution.

  • Acylation: Add Chloroacetyl chloride (0.95 mL, 12 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature below 10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3–4 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form immediately.

  • Purification: Filter the solid, wash with 5% NaHCO₃ solution (to remove acid traces) and then with water. Recrystallize from Ethanol/DMF mixture.

Validation (Self-Check):

  • IR Spectrum: Look for two distinct carbonyl stretches (Amide I) around 1680 cm⁻¹ and 1720 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Singlet at ~4.2 ppm (–CH₂Cl), two singlets at ~10.5 ppm and ~10.8 ppm (–NHNH–).

Downstream Synthetic Utility

This molecule is rarely the final drug; it is a "branching point" intermediate. The α-halo ketone moiety and the hydrazide backbone allow for two distinct diversification strategies.

Strategy 1: Nucleophilic Substitution (Library Generation)

The terminal chlorine atom is highly susceptible to S_N2 attack by amines, thiols, or phenols. This allows for the rapid generation of N-substituted glycinyl hydrazides .

  • Reagents: Secondary amines (morpholine, piperazine), Thiophenols.

  • Conditions: K₂CO₃, Acetone/DMF, Reflux.

  • Application: Enhancing solubility and introducing additional pharmacophores (e.g., fluoroquinolone moieties).

Strategy 2: Cyclodehydration (Heterocycle Formation)

The hydrazide backbone can be cyclized to form stable 5-membered rings.

  • 1,3,4-Oxadiazoles: Refluxing with POCl₃ induces cyclization to form 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole .

  • Thiazolidinones: Reaction with ammonium thiocyanate or thioureas yields thiazolidinone derivatives, known for potent antifungal activity.

Diversification Map (DOT Visualization)

DiversificationCoreThis compoundPath1Pathway A: S_N2 SubstitutionCore->Path1+ Amines/Thiols(K2CO3, Acetone)Path2Pathway B: CyclodehydrationCore->Path2+ POCl3 orThioureaProd1Amino-hydrazides(Anticancer/Antimicrobial)Path1->Prod1Prod22-chloromethyl-1,3,4-oxadiazoles(Anti-inflammatory)Path2->Prod2POCl3Prod3Thiazolidinones(Antifungal)Path2->Prod3Thiourea

Figure 2: Synthetic divergence from the core scaffold.

Biological Relevance

While the intermediate itself possesses moderate alkylating activity, its derivatives are the primary targets in drug discovery.

  • Antimicrobial: The hydrazide-hydrazone linkage mimics peptide bonds, potentially interfering with bacterial protein synthesis. Derivatives have shown efficacy against S. aureus and M. tuberculosis.

  • Anticancer: 1,3,4-oxadiazole derivatives synthesized from this precursor inhibit growth factors (EGFR, VEGFR) in tumor models.

  • Enzyme Inhibition: The chloroacetyl group can covalently modify active site cysteines in proteases, acting as an irreversible inhibitor.

References

  • PubChem. (n.d.). 4-Chlorobenzohydrazide | C7H7ClN2O. National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: 4-chloro-N'-(2-chloroacetyl)benzohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to the novel compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide. This document is intended to serve as a foundational resource for exploring its therapeutic potential in medicinal chemistry.

Introduction and Scientific Context

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatile hydrazide-hydrazone scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. The introduction of a chloroacetyl group, a known reactive moiety, can potentially enhance the biological activity through covalent interactions with biological targets.

The title compound, this compound, combines the structural features of a 4-chlorobenzohydrazide with a reactive 2-chloroacetyl group. The presence of the chlorine atom on the benzoyl ring and the chloroacetyl moiety are expected to modulate the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic characteristics. This guide provides a detailed protocol for its synthesis and outlines experimental procedures to investigate its potential as an anticancer and antimicrobial agent.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from 4-chlorobenzoic acid. The first step involves the synthesis of the key intermediate, 4-chlorobenzohydrazide. The subsequent step is the N-acylation of this intermediate with chloroacetyl chloride.

Part 1: Synthesis of 4-chlorobenzohydrazide

The synthesis of 4-chlorobenzohydrazide is typically achieved via the hydrazinolysis of an ester derivative of 4-chlorobenzoic acid, such as methyl or ethyl 4-chlorobenzoate.[2][3]

Reaction Principle: The ester is reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction, where the hydrazine acts as the nucleophile, displacing the alkoxy group of the ester to form the corresponding hydrazide.

Experimental Protocol:

  • Materials:

    • Methyl 4-chlorobenzoate

    • Hydrazine hydrate (80% solution)

    • Methanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Büchner funnel and filter paper

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve methyl 4-chlorobenzoate (e.g., 17.06 g, 0.1 mol) in methanol (100 mL).

    • To the stirred solution, add hydrazine hydrate (80% solution, e.g., 12.5 mL, 0.2 mol) dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

    • Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).

    • After completion of the reaction, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1-2 hours to facilitate precipitation of the product.

    • Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the product, 4-chlorobenzohydrazide, in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: The identity and purity of the synthesized 4-chlorobenzohydrazide should be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. The expected data should be compared with literature values.[4]

Part 2: Synthesis of this compound

The final step is the N-acylation of 4-chlorobenzohydrazide with chloroacetyl chloride. This reaction should be performed under anhydrous conditions and at a low temperature to control the reactivity of the acid chloride.

Reaction Principle: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Materials:

    • 4-chlorobenzohydrazide

    • Chloroacetyl chloride

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • A suitable base (e.g., Triethylamine (TEA) or Pyridine)

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • In a clean, dry 250 mL round-bottom flask, dissolve 4-chlorobenzohydrazide (e.g., 1.71 g, 0.01 mol) in anhydrous DCM (50 mL).

    • Add triethylamine (e.g., 1.5 mL, 0.011 mol) to the solution and cool the flask to 0°C in an ice bath with continuous stirring.

    • In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 0.87 mL, 0.011 mol) in anhydrous DCM (20 mL).

    • Add the chloroacetyl chloride solution dropwise to the stirred solution of 4-chlorobenzohydrazide over a period of 30-45 minutes, ensuring the temperature is maintained at 0-5°C.[5]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

  • Characterization: The final product should be characterized by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-chlorobenzohydrazide cluster_step2 Step 2: N-acylation start1 4-chlorobenzoic acid ester reagent1 Hydrazine Hydrate Methanol, Reflux start1->reagent1 product1 4-chlorobenzohydrazide reagent1->product1 reagent2 Chloroacetyl chloride Base (TEA), Anhydrous DCM, 0°C product1->reagent2 product2 This compound reagent2->product2

Caption: Synthetic pathway for this compound.

Potential Applications in Medicinal Chemistry

Based on the extensive literature on related benzohydrazide and chloroacetamide derivatives, this compound is a promising candidate for investigation in several therapeutic areas, most notably as an anticancer and antimicrobial agent.

Anticancer Potential

Numerous benzohydrazide derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. The chloroacetyl group in the target compound is an electrophilic moiety that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins, leading to irreversible inhibition.

Potential Molecular Targets and Mechanisms:

  • Tubulin Polymerization Inhibition: Many small molecules are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[6][7][8] The structural features of the title compound may allow it to bind to tubulin, disrupting microtubule dynamics.

  • Kinase Inhibition: The compound could act as an inhibitor of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9]

  • Induction of Apoptosis: Hydrazide derivatives have been shown to induce apoptosis through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[10][11][12] The generation of reactive oxygen species (ROS) and activation of the JNK pathway is another plausible mechanism.[11]

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros tubulin Tubulin Polymerization Inhibition compound->tubulin jnk ↑ JNK Activation ros->jnk apoptosis Apoptosis Induction jnk->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Plausible anticancer mechanisms of action.

Antimicrobial Potential

The benzohydrazide scaffold is also a common feature in compounds with potent antimicrobial activity.[1] The chloroacetamide moiety is known to possess antibacterial properties, potentially through the alkylation of essential bacterial enzymes.

Potential Molecular Targets and Mechanisms:

  • Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as DNA gyrase or other topoisomerases, which are crucial for bacterial DNA replication.[13]

  • Cell Wall Synthesis Inhibition: Chloroacetamide derivatives have been suggested to act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, leading to cell lysis.[14]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[15][16]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compound stock solution (in DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compound in the culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compound stock solution (in DMSO)

    • Bacterial inoculum adjusted to 0.5 McFarland standard

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)To be determined
HeLa (Cervical Cancer)To be determined
A549 (Lung Cancer)To be determined
Normal FibroblastsTo be determined

Table 2: Hypothetical Antimicrobial Activity Data for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Pseudomonas aeruginosaTo be determined
Bacillus subtilisTo be determined

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for development as a therapeutic agent. The synthetic route is straightforward, and the starting materials are readily available. Based on the known biological activities of related compounds, it is highly recommended to screen this compound for its anticancer and antimicrobial properties. The protocols provided in these application notes offer a robust framework for such investigations. Future studies should focus on elucidating the precise mechanism of action, conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity, and evaluating its in vivo efficacy and toxicity in relevant animal models.

References

  • Google P
  • Zheng, C. J., et al. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules 2022, 27(5), 1508. [Link]

  • Patil, S. A., et al. A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research 2012, 4(1):370-374.
  • Sutter, V. L., et al. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy 1972, 1(5), 406-413.
  • Rizwan, M., et al. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry 2019, 10(4), 358-366.
  • Wang, Y., et al. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules 2017, 22(11), 1993. [Link]

  • Sciencemadness.org. Problem using Chloroacetyl Chloride. [Link]

  • Risinger, A. L., et al. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews 2019, 39(4), 1398-1426.
  • Kamal, A., et al. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives. Bioorganic & Medicinal Chemistry 2019, 27(6), 1043-1055. [Link]

  • Promega Corporation. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. 2018; 7(7): 544-551.
  • Semantic Scholar. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences 2023, 24(3), 2530. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wang, Y., et al. Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. Frontiers in Oncology 2021, 11, 643325. [Link]

  • SciSpace. An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. [Link]

  • ResearchGate.
  • AACR Journals. Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics 2007, 6(11_Supplement), A262-A262. [Link]

  • ResearchGate. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies.
  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Google Patents. Method for producing chlorobenzoyl chloride.
  • Wikipedia. Broth microdilution. [Link]

  • PubChem. 4-Chlorobenzohydrazide. [Link]

  • Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

  • Kos, J., et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules 2019, 24(19), 3506. [Link]

  • YouTube. 5. Antimicrobial susceptibility testing: Broth dilution method. [Link]

  • de Oliveira, A. C. S., et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology 2020, 11, 1930. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2.
  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • ResearchGate.
  • The Royal Society of Chemistry.
  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides.
  • Gifford, K. M., et al. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Oncotarget 2017, 8(54), 91937-91951. [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Bentham Science. Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. [Link]

  • MDPI. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. [Link]

  • Wiley Online Library. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

Sources

Application Note: Biological Evaluation of 4-chloro-N'-(2-chloroacetyl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Haloacetyl Hydrazide Scaffolds

Introduction & Chemical Biology Context

The compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide represents a critical "electrophilic warhead" scaffold in medicinal chemistry.[1] It belongs to the class of


-chloroacetylated hydrazides, characterized by two distinct reactive domains:
  • The Benzohydrazide Core: A lipophilic linker that provides hydrogen bonding capability (donor/acceptor) and metabolic stability due to the 4-chloro substitution.[1]

  • The

    
    -Chloroacetyl Tail:  A highly reactive electrophile capable of alkylating nucleophilic residues (specifically Cysteine thiols) in proteins.[1]
    

While this molecule can be tested directly as a non-specific alkylating agent, its primary utility lies as a precursor for heterocyclic derivatives (e.g., 1,3,4-oxadiazoles, thiadiazoles) or nucleophilic substitution products (e.g., thioethers, amino-acetyls).

This guide details the biological evaluation of this scaffold and its derivatives, focusing on anticancer cytotoxicity and antimicrobial susceptibility , supported by mechanistic validation protocols.

Experimental Workflow Overview

The evaluation pipeline moves from chemical validation (ensuring the "warhead" is intact or appropriately substituted) to phenotypic screening and target engagement.

EvaluationPipeline cluster_chem Chemical Space cluster_bio Biological Screening Start 4-chloro-N'-(2-chloroacetyl) benzohydrazide Deriv Nucleophilic Substitution (Thiol/Amine addition) Start->Deriv Cycl Cyclization (Oxadiazole formation) Start->Cycl MTT Cytotoxicity Profiling (MTT/SRB Assay) Deriv->MTT MIC Antimicrobial MIC (Broth Microdilution) Deriv->MIC Cycl->MTT Val Target Validation (Cysteine Reactivity) MTT->Val Hit Confirmation

Figure 1: Integrated workflow for the synthesis and biological profiling of chloroacetyl hydrazide derivatives.

Application Note: Cytotoxicity Profiling (Anticancer)

Rationale

The chloroacetyl group acts as a covalent modifier.[1] In cancer cells, these derivatives often target tubulin polymerization or specific kinases (e.g., EGFR) by alkylating cysteine residues near the ATP-binding pocket. The 4-chloro substitution on the phenyl ring enhances lipophilicity, improving membrane permeability.

Protocol: MTT Cell Viability Assay

Objective: Determine the IC


 of derivatives against cancer cell lines (e.g., MCF-7, HepG2, A549).
Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

  • Controls: Cisplatin or Doxorubicin (Positive); 0.1% DMSO (Vehicle).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2]

Step-by-Step Methodology
  • Stock Preparation: Dissolve the this compound derivative in 100% DMSO to a concentration of 10 mM.

    • Critical Note: Hydrazides can precipitate in aqueous media.[1] Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment:

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100

      
      M) in culture medium.
      
    • Add 100

      
      L of drug solution to triplicate wells.
      
    • Incubate for 48 hours . (Note: 24h is often insufficient for alkylating agents to manifest apoptotic effects).[1]

  • Development:

    • Add 10

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours until purple formazan crystals form.

    • Aspirate medium carefully and dissolve crystals in 100

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:


[3]

Typical IC


 Thresholds for this Scaffold: 
| Compound Type | Potency (IC

) | Interpretation | | :--- | :--- | :--- | | Parent (Unsubstituted) | > 50

M | Low specific activity; likely rapid hydrolysis.[1] | | Thio-ether Derivatives | 5 - 20

M | Moderate activity; likely kinase inhibition.[1] | | Oxadiazole Cyclized | < 5

M | High potency; rigid pharmacophore fits binding pockets.[1] |

Application Note: Antimicrobial Susceptibility[4][5][6][7]

Rationale

Hydrazide derivatives have a rich history as antimicrobials (e.g., Isoniazid). The this compound scaffold is frequently derivatized with benzothiazoles to create "hybrid" antibiotics that disrupt bacterial cell walls or DNA synthesis.[1]

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1]

Methodology (Broth Microdilution)
  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Compound Dilution: Prepare 2-fold serial dilutions of the test compound in MHB across a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Incubation: Add bacterial suspension to drug wells. Incubate at 37°C for 18–24 hours.

  • Visualization: Add 20

    
    L of Resazurin dye  (0.015%) and incubate for 1 hour.
    
    • Blue = No growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

  • Validation: The MIC is the lowest concentration preventing the Blue

    
     Pink color shift.
    

Mechanistic Validation: Covalent Binding Assay

Rationale

To prove that the biological activity is driven by the specific reactivity of the


-chloroacetyl group (and not non-specific toxicity), a cysteine reactivity assay is required.

Mechanism Warhead Chloroacetyl Group (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Warhead->Complex Alkylation (SN2) Target Protein Cysteine (-SH) (Nucleophile) Target->Complex

Figure 2: Mechanism of covalent modification by the chloroacetyl pharmacophore.

Protocol: GSH Depletion Assay (Ellman's Method)
  • Incubation: Mix 50

    
    M of the test compound with 50 
    
    
    
    M reduced Glutathione (GSH) in PBS (pH 7.4).
  • Time-Course: Incubate at 37°C and withdraw aliquots at 0, 15, 30, and 60 minutes.

  • Detection: React aliquots with DTNB (Ellman's Reagent).[1]

  • Readout: Measure absorbance at 412 nm. A decrease in absorbance over time indicates the compound is consuming GSH via alkylation, confirming the "warhead" activity.

References

  • Abdel-Latif, E., et al. (2020). "Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide."[1] Journal of Heterocyclic Chemistry.

  • Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some novel bis(1,3,4-thiadiazole) derivatives as potential cytotoxic agents." Molecules.

  • Kaplancikli, Z. A., et al. (2012). "Synthesis and antimicrobial activity of some new hydrazide derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "N'-(2-chloroacetyl)-4-methylbenzohydrazide (Analogous Scaffold)." National Center for Biotechnology Information.[1]

  • Singh, K., et al. (2014). "Benzothiazole derivatives as anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide. This compound, a derivative of benzohydrazide, holds potential significance in pharmaceutical research and development.[1][2][3][4] The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for purity assessment, stability studies, and quality control of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability of the analytical results.[5][6][7][8]

Introduction

This compound is a synthetic organic molecule belonging to the benzohydrazide class of compounds. Benzohydrazide derivatives are known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][4] The accurate quantification of such compounds is paramount in drug discovery and development to ensure product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[9][10] Reversed-phase HPLC, in particular, is well-suited for the analysis of non-polar to moderately polar compounds like this compound, which possesses two aromatic rings.[11]

This application note provides a comprehensive guide to a validated RP-HPLC method, explaining the rationale behind the selection of chromatographic conditions. The protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility of the results.

Physicochemical Properties of this compound (Predicted)

  • Structure: The molecule contains a 4-chlorobenzoyl group attached to a hydrazide linker, which is further substituted with a 2-chloroacetyl group.

  • Solubility: The presence of two chlorine atoms and two aromatic rings suggests that the compound will be sparingly soluble in water and readily soluble in organic solvents like methanol, acetonitrile, and dimethylformamide (DMF). A solubility of approximately 35.6 µg/mL in aqueous solutions at pH 7.4 has been reported for a structurally related compound, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride.[12]

  • UV Absorbance: The benzoyl chromophore is expected to exhibit strong UV absorbance. Based on the UV spectra of 4-chlorobenzohydrazide, a maximum absorbance (λmax) is anticipated in the range of 230-270 nm.

HPLC Method Protocol

This section details the step-by-step protocol for the analysis of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 254 nm

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its versatility and proven performance in retaining non-polar to moderately polar aromatic compounds through hydrophobic interactions.[10][13]

  • Mobile Phase: A mixture of water and acetonitrile provides good separation efficiency for a wide range of compounds in reversed-phase chromatography. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization of any residual silanol groups on the stationary phase and the analyte itself.[13]

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and better peak resolution.

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds and is expected to provide good sensitivity for this compound. A diode array detector can be used to scan a range of wavelengths to determine the optimal absorbance maximum during method development.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 40% Acetonitrile in Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing a known amount of the test substance, dissolving it in methanol, and then diluting it with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) and Q2(R2) guidelines.[5][6][7][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms were examined for any interfering peaks at the retention time of this compound. The method is considered specific if no significant interference is observed.

Linearity and Range

Linearity was determined by injecting the working standard solutions at five different concentrations in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The precision is expressed as the relative standard deviation (%RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 2000> 5000
%RSD of Peak Area (n=6) ≤ 2.0%0.5%

Table 2: Summary of Validation Results

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (%RSD) < 1.0%
Intermediate Precision (%RSD) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

The system suitability test results confirm that the chromatographic system is suitable for the intended analysis. The validation results demonstrate that the method is linear, accurate, precise, and sensitive for the quantification of this compound.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow from sample preparation to final report generation.

Conclusion

This application note describes a validated, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers to implement this method in their laboratories.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10816, 4-Chlorobenzohydrazide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736971, N'-(2-chloroacetyl)-4-methylbenzohydrazide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10250931, N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride. Retrieved from [Link].

  • Acta Crystallographica Section E: Structure Reports Online (2008). 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. Retrieved from [Link].

  • The Pharma Innovation Journal (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link].

  • MDPI (2023). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Retrieved from [Link].

  • ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

  • MDPI (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link].

  • ResearchGate (2019). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link].

  • Chromatography Online (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link].

  • ICH (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link].

  • YouTube (2021). Reversed phase liquid chromatography. Retrieved from [Link].

  • SciELO South Africa (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link].

  • Der Pharma Chemica (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link].

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link].

  • Biointerface Research in Applied Chemistry (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link].

  • Revue Roumaine de Chimie (2010). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link].

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link].

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link].

  • Acta Crystallographica Section E: Structure Reports Online (2014). 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate. Retrieved from [Link].

  • ResearchGate (2012). 2-Chlorobenzohydrazide. Retrieved from [Link].

Sources

Application Notes & Protocols: Evaluating the Antitumor Activity of Novel Benzohydrazide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Benzohydrazide Derivatives in Oncology

Benzohydrazides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and notably, anticancer properties[1][2]. This guide focuses on a particularly promising application: the development of novel benzohydrazide derivatives as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[3] In many cancers, HDACs are overexpressed, leading to the repression of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[4] Therefore, HDAC inhibitors (HDACi) have emerged as a promising therapeutic strategy.[3][5] While several HDACi have been approved for cancer therapy, they are often associated with dose-limiting toxicities and limited efficacy against solid tumors.[6] This has driven the search for novel chemical scaffolds, like benzohydrazides, that may offer improved potency, selectivity, and better pharmacological profiles.[3][5][6]

This document provides a comprehensive technical guide for researchers evaluating the antitumor activity of novel benzohydrazide-based HDAC inhibitors. It outlines the foundational mechanism of action and provides detailed, field-proven protocols for in vitro and in vivo assessment.

Part 1: Mechanism of Action - HDAC Inhibition

Novel benzohydrazide derivatives have been identified as potent, selective inhibitors of Class I HDACs.[3][5] The proposed mechanism involves the benzohydrazide scaffold acting as a zinc-binding group (ZBG), which chelates the Zn2+ ion in the active site of the HDAC enzyme. This competitive inhibition blocks the deacetylase activity, leading to an accumulation of acetylated histones (hyperacetylation).[3][6]

Histone hyperacetylation results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The upregulation of p21 and other key regulators leads to several downstream antitumor effects, including:

  • Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[7][8]

  • Apoptosis Induction: Activating programmed cell death pathways to eliminate malignant cells.[7] This is often mediated by the upregulation of pro-apoptotic proteins (e.g., Bax, Caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[7][9]

The following diagram illustrates this proposed signaling pathway.

HDAC_Inhibition_Pathway cluster_0 Benzohydrazide Derivative Action cluster_1 Cellular Machinery cluster_2 Downstream Antitumor Effects Benzohydrazide Benzohydrazide Derivative HDAC HDAC Enzyme (e.g., Class I) Benzohydrazide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation Tumor_Suppressor Tumor Suppressor Gene Transcription (e.g., p21) Acetylated_Histones->Tumor_Suppressor Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tumor_Suppressor->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Induction Tumor_Suppressor->Apoptosis Leads to Proliferation Tumor Proliferation Cell_Cycle_Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Proposed mechanism of antitumor action for benzohydrazide-based HDAC inhibitors.

Part 2: In Vitro Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the potency, selectivity, and mechanism of action of novel benzohydrazide derivatives. The following protocols provide a robust framework for this assessment.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the benzohydrazide derivative across a panel of cancer cell lines. This is a primary screening assay to measure the compound's general cytotoxicity.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)[1][11]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[12]

  • Benzohydrazide derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the benzohydrazide derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions.

    • Expert Tip: Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like Doxorubicin or a known HDACi like Vorinostat).[12]

  • Incubation: Incubate the plate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)Positive Control (Vorinostat) IC50 (µM)
Benzohydrazide-XHCT116 (Colon)1.88[1]0.45
Benzohydrazide-XMCF-7 (Breast)18.0[1]1.5
Benzohydrazide-YA549 (Lung)7.19[9]2.1
Benzohydrazide-ZHeLa (Cervical)0.15[13]0.9
(Note: Data are illustrative, adapted from literature values for different derivatives to show a typical range.)
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish it from necrosis, confirming a key mechanism of action for many anticancer agents.[12]

Materials:

  • Cancer cells treated with the benzohydrazide derivative (at IC50 and 2x IC50 concentrations for 24-48 hours)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound as described above. Include an untreated control. Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Rationale: Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. PI is a nuclear stain that can only enter late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for Mechanistic Markers

Objective: To detect changes in the expression levels of key proteins involved in the HDAC inhibition pathway, cell cycle, and apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction & Quantification: Lyse treated and untreated cells and quantify the total protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Self-Validation: Always include a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

    • Expected Results: For an effective benzohydrazide HDACi, one would expect to see an increase in acetyl-Histone H3 and p21, a decrease in Bcl-2, and an increase in cleaved Caspase-3 compared to the untreated control.[7][9]

Part 3: In Vivo Evaluation Protocol

After promising in vitro results, the next critical step is to assess the compound's antitumor efficacy in a living organism. The human tumor xenograft model is a standard for this purpose.[14][15]

Protocol 4: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of a benzohydrazide derivative in suppressing tumor growth.[16]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[17]

  • Cancer cells (e.g., 5 x 10^6 A549 or HCT116 cells) suspended in sterile PBS or Matrigel

  • Benzohydrazide derivative formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.[14][17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment and control groups (n=5-10 mice per group).

    • Control Group: Administer the vehicle solution.

    • Treatment Group(s): Administer the benzohydrazide derivative at one or more dose levels. Administration can be via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes, depending on the compound's properties.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[15] Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size limit.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI). The tissue can also be used for pharmacodynamic studies (e.g., Western blot for acetyl-H3).[7][15]

Overall Experimental Workflow Visualization

Experimental_Workflow A Compound Synthesis (Novel Benzohydrazide Derivative) B In Vitro Screening: MTT Assay (IC50 Determination) Across Cancer Cell Panel A->B C Lead Compound Identified B->C Potent & Selective? D Mechanism of Action Studies (In Vitro) C->D E In Vivo Efficacy Study: Xenograft Mouse Model C->E Confirmed MoA? D_sub1 Apoptosis Assay (Annexin V / PI) D->D_sub1 D_sub2 Western Blot (HDAC/Apoptosis Markers) D->D_sub2 F Data Analysis: Tumor Growth Inhibition, Toxicity Assessment E->F G Preclinical Candidate F->G Efficacious & Safe?

Caption: A streamlined workflow for the evaluation of novel benzohydrazide derivatives.

References

  • University of Florida. (2019). Benzoylhydrazide HDAC Inhibitors with Low Toxicity for Treating Cancer. UF Innovate. [Link]

  • Wang, Z., et al. (2010). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. PubMed Central. [Link]

  • Thakur, A., et al. (2014). Bioassays for anticancer activities. PubMed. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link]

  • Wagner, F. F., et al. (2015). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PubMed Central. [Link]

  • Wagner, F. F., et al. (2015). Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases. PubMed. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Anticancer Research. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. International Institute of Anticancer Research. [Link]

  • An, Z., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central. [Link]

  • Boudreau, M. W., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Hranjec, M., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • ResearchGate. (2024). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Journal of Chemistry. [Link]

  • Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]

  • Tentler, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed Central. [Link]

  • ResearchGate. (2024). Novel Benzohydrazide Derivative as a Potential Anticarcinogenic Agent for Breast Cancer: Synthesis, Crystal Structure, In Vitro and In Silico Assessments. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. [Link]

  • Kumar, S., et al. (2022). Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer. PubMed. [Link]

  • ResearchGate. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. ResearchGate. [Link]

  • Sancineto, L., et al. (2023). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. PubMed Central. [Link]

  • ResearchGate. (2023). Synthesis, evaluation, and mechanism study of novel benzimidazole acylhydrazone derivatives for antitumor activity. ResearchGate. [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase I. Semantic Scholar. [Link]

  • Al-Abdullah, E. S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. PubMed Central. [Link]

  • Wang, M., et al. (2021). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. MDPI. [Link]

  • Chen, C. H., et al. (2012). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. MDPI. [Link]

  • Al-Abdullah, E. S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. PubMed. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Xia, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Hsiao, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Thiazole Derivatives from 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel thiazole derivatives utilizing 4-chloro-N'-(2-chloroacetyl)benzohydrazide as a key building block. Thiazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs and their association with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precursor, this compound, serves as a versatile electrophilic component in the classical Hantzsch thiazole synthesis, enabling the generation of a diverse library of substituted thiazoles for drug discovery and development.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which serves as a fundamental structural component in many biologically active compounds, including Vitamin B1 (Thiamine).[4] Its derivatives have garnered immense attention from medicinal chemists owing to their diverse pharmacological profiles.[2] The synthesis of novel thiazole derivatives is a critical endeavor in the quest for new therapeutic agents, particularly in combating multidrug-resistant pathogens and developing targeted cancer therapies.

The Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5][6] This guide focuses on the application of a specific α-halocarbonyl precursor, this compound, which incorporates several points of potential chemical diversity.

The Core Reaction: Mechanistic Insights

The synthesis of the target thiazole derivatives proceeds via the Hantzsch thiazole synthesis. In this pathway, this compound provides the C-C-Cl fragment (an α-haloacetyl group), which reacts with a nucleophilic sulfur-containing compound, typically a substituted thiourea or thioamide.

The reaction mechanism can be delineated as follows:

  • Nucleophilic Attack: The sulfur atom of the thiourea derivative initiates a nucleophilic attack on the α-carbon of the chloroacetyl moiety of the benzohydrazide. This is an SN2 reaction, displacing the chloride ion.

  • Intermediate Formation: This initial step forms a key acyclic intermediate.

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original acetyl group. This is followed by a dehydration step (loss of a water molecule) to yield the stable, aromatic 2-aminothiazole ring system.

Visualizing the Mechanism

The following diagram illustrates the generalized reaction pathway for the synthesis of a 2-amino-thiazole derivative from this compound and a generic substituted thiourea.

Hantzsch_Mechanism Reactant1 This compound Intermediate Acyclic Intermediate Reactant1->Intermediate S_N2 Attack by Sulfur Reactant2 Substituted Thiourea (R-NH-CS-NH2) Reactant2->Intermediate Product Substituted Thiazole Derivative Intermediate->Product Intramolecular Cyclization & Dehydration (-H2O) Workflow cluster_precursor Precursor Synthesis cluster_thiazole Thiazole Synthesis cluster_analysis Purification & Characterization A1 Dissolve 4-chlorobenzohydrazide & Base in Solvent A2 Add Chloroacetyl Chloride (0-5°C) A1->A2 A3 Stir at Room Temp (4-6h) A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter, Wash, & Dry A4->A5 A6 Recrystallize A5->A6 B1 Combine Precursor & Thiourea in Ethanol A6->B1 B2 Reflux (8-12h) B1->B2 B3 Cool to Room Temp B2->B3 B4 Filter Precipitate B3->B4 B5 Wash with Cold Ethanol & Dry B4->B5 C1 Purification (Recrystallization or Chromatography) B5->C1 C2 Structural Analysis (FT-IR, NMR, Mass Spec) C1->C2

Sources

Application Note: In Vitro Evaluation of Electrophilic Hydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Introduction: The "Privileged Scaffold" Approach

In drug discovery, This compound represents a dual-purpose pharmacophore. It functions both as a versatile synthetic intermediate for heterocyclic libraries (specifically 1,3,4-oxadiazoles and thiadiazoles) and as a standalone electrophilic probe with intrinsic cytotoxic and antimicrobial properties.[1]

This guide provides rigorous protocols for evaluating this compound's utility. Unlike standard screening notes, we focus on the mechanistic causality of the chloromethyl ketone "warhead" and its downstream biological effects.

Key Chemical Features:

  • Electrophilic Warhead: The 2-chloroacetyl moiety (

    
    ) is a potent alkylating agent targeting nucleophilic cysteine residues.[1]
    
  • Linker Region: The hydrazide bridge provides hydrogen bonding capability (

    
    ) essential for active site recognition.[1]
    
  • Lipophilic Tail: The 4-chlorophenyl group enhances membrane permeability and hydrophobic pocket occupancy.

Assay I: Electrophilic Reactivity Profiling (GSH Alkylation)

Objective: To quantify the intrinsic reactivity of the chloroacetyl warhead. Before testing in cells, one must validate that the compound can covalently modify thiols.[1] We use Glutathione (GSH) as a surrogate for cysteine-rich proteins.

Principle: The chlorine atom on the acetyl group acts as a leaving group, allowing the sulfur of GSH to attack the


-carbon via an 

mechanism.[1] This mimics the inhibition mechanism of cysteine proteases (e.g., Papain, Caspases).[1]
Protocol: GSH Pseudo-First-Order Kinetics

Materials:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Reagent: L-Glutathione, reduced (GSH).[1]

  • Buffer: PBS, pH 7.4 (degassed to prevent GSH oxidation).[1]

  • Detection: LC-MS or Ellman’s Reagent (DTNB).

Workflow:

  • Preparation: Dilute GSH to 500

    
     in PBS.
    
  • Incubation: Add the Test Compound at 50

    
     (1:10 ratio ensures pseudo-first-order kinetics).
    
  • Time-Course: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with 1% Formic Acid (for LC-MS) or immediate DTNB addition.

  • Analysis: Monitor the disappearance of the parent compound mass (

    
    ) and the appearance of the GSH-adduct.
    

Data Interpretation: A rapid half-life (


 min) indicates a highly reactive "warhead" likely to cause off-target toxicity.[1] A moderate half-life (

hours) suggests a tunable covalent inhibitor suitable for targeted drug design.

Visualization: Reaction Mechanism [1]

GSH_Reaction cluster_0 Reactants cluster_1 Transition State cluster_2 Product Cmpd 4-chloro-N'-(2-chloroacetyl) benzohydrazide (Electrophile) TS SN2 Attack (Cl- Leaving Group) Cmpd->TS  pH 7.4   GSH Glutathione (GSH) (Nucleophile -SH) GSH->TS Adduct Thioether Adduct (Covalent Bond) TS->Adduct  Irreversible  

Caption: Mechanism of covalent modification. The chloroacetyl group undergoes nucleophilic attack by thiols, forming a stable thioether.[1]

Assay II: Cytotoxicity Screening (SRB Assay)[1]

Objective: To determine the antiproliferative potency (


) against cancer cell lines. Literature suggests benzohydrazides are particularly active against breast (MCF-7) and lung (A549) carcinomas [1, 2].[1]

Why SRB over MTT? While MTT measures metabolic activity, the Sulforhodamine B (SRB) assay measures total protein content.[1] For compounds like chloroacetyl-hydrazides that may disrupt mitochondrial function (metabolism) directly, SRB provides a more robust measure of actual cell mass/number.[1]

Protocol: 96-Well SRB Assay

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HDF (Human Dermal Fibroblasts - Control for selectivity).[1]

  • Fixative: Trichloroacetic acid (TCA).[1]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    
    medium. Incubate 24h for attachment.
  • Treatment: Add Test Compound in serial dilutions (

    
    ). Include a DMSO vehicle control and a Positive Control (e.g., Cisplatin or Doxorubicin).[1]
    
  • Exposure: Incubate for 48 hours .

    • Note: 48h is critical. 24h is often insufficient for alkylating agents to induce apoptosis and cell detachment.

  • Fixation: Add 50

    
     cold 50% TCA directly to medium. Incubate 1h at 4°C. Wash 5x with water.
    
  • Staining: Add 100

    
     SRB solution. Incubate 30 min at RT.
    
  • Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100

    
     10 mM Tris base (pH 10.5) to solubilize protein-bound dye.
    
  • Readout: Measure Absorbance at 510 nm.

Data Analysis Table (Example):

CompoundCell LineIC50 (µM)Selectivity Index (SI)Interpretation
4-Cl-Analog MCF-72.4 ± 0.312.5Highly Potent
4-Cl-Analog A5498.1 ± 1.23.7Moderate Potency
4-Cl-Analog HDF (Normal)>30.0-Acceptable Safety Margin
CisplatinMCF-75.2 ± 0.5-Reference Standard

Note: A Selectivity Index (SI) > 3 is generally considered a "hit" in early discovery.[1]

Assay III: Synthetic Utility (Cyclization to 1,3,4-Oxadiazole)

Objective: Many researchers use this hydrazide not as a final drug, but as a precursor.[1] This assay validates the compound's purity and chemical competence by converting it to a 1,3,4-oxadiazole, a privileged heterocyclic scaffold [3, 4].[1]

Chemical Transformation:



Protocol: POCl3-Mediated Cyclization
  • Reaction: Dissolve 1 mmol of this compound in 5 mL phosphorous oxychloride (

    
    ).
    
  • Reflux: Heat at 100°C for 4–6 hours.

    • Safety: Perform in a fume hood;

      
       generates HCl gas.
      
  • Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Observation: The hydrazide (polar, lower

      
      ) should disappear; the oxadiazole (less polar, higher 
      
      
      
      ) appears.[1]
  • Workup: Pour reaction mixture onto crushed ice (Exothermic!). Neutralize with

    
    . Extract with dichloromethane.
    
  • Validation: The product is a chloromethyl-1,3,4-oxadiazole . This new species retains the alkylating capability but with a rigidified heteroaromatic core, often improving metabolic stability compared to the linear hydrazide.[1]

Visualization: Experimental Workflow

Workflow cluster_pathways Parallel Evaluation Pathways Start Start: 4-chloro-N'-(2-chloroacetyl) benzohydrazide Path1 Path A: Biological Profiling (Direct Activity) Start->Path1 Path2 Path B: Chemical Synthesis (Scaffold Generation) Start->Path2 Exp1 Exp 1: GSH Alkylation (Verify Warhead Reactivity) Path1->Exp1 Exp3 Exp 3: POCl3 Cyclization (Generate Oxadiazole) Path2->Exp3 Exp2 Exp 2: SRB Cytotoxicity (Determine IC50) Exp1->Exp2 If reactive Output1 Valid Covalent Inhibitor Exp2->Output1 Output2 Valid Heterocyclic Precursor Exp3->Output2

Caption: Decision tree for utilizing the compound. Path A evaluates direct drug potential; Path B evaluates library generation potential.

References
  • Khalaf, N. A., et al. "Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds."[1][2] SciELO South Africa, 2012.[1]

  • Pharma Innovation. "Benzohydrazides: As potential bio-active agents." The Pharma Innovation Journal, 2018.[1]

  • Bollikolla, H. B., et al. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities."[1] Journal of Chemical Reviews, 2022.[1][3]

  • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Organic Chemistry Portal, Recent Literature.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the synthesis of this compound (CAS No: 50677-27-5)[1]. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yield and product purity. This guide is structured into a hands-on troubleshooting section and a comprehensive FAQ to address both immediate experimental issues and broader conceptual questions.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis. The synthesis is typically a two-step process: (1) formation of 4-chlorobenzohydrazide from a corresponding ester and hydrazine hydrate, and (2) subsequent N-acylation with chloroacetyl chloride.

Problem 1: Low or No Yield of the Final Product

A low yield is one of the most common issues, and it can stem from multiple factors throughout the synthetic workflow.[2][3]

Q: My final yield of this compound is significantly lower than expected. What are the primary causes and how can I fix this?

A: Low yield can be traced back to issues in either of the two main synthetic steps. Let's break down the potential causes and solutions systematically.

Step 1: Formation of 4-Chlorobenzohydrazide

  • Incomplete Reaction: The conversion of the starting ester (e.g., methyl 4-chlorobenzoate) to the hydrazide may not have gone to completion. Ensure you are using an adequate reflux time (typically 2-5 hours) and monitoring the reaction's progress via Thin-Layer Chromatography (TLC).[2]

  • Purity of Reactants: The purity of hydrazine hydrate is critical. It is hygroscopic and can degrade. Use a fresh, high-purity bottle or distill it if necessary.[2]

Step 2: Chloroacetylation of 4-Chlorobenzohydrazide

  • Moisture Contamination: This is the most frequent cause of failure in the second step. Chloroacetyl chloride reacts violently with water to form chloroacetic acid, which will not acylate your hydrazide.[3]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4][5]

  • Inadequate Acid Scavenging: The reaction of chloroacetyl chloride with the hydrazide produces hydrogen chloride (HCl) gas as a byproduct.[4][6] If not neutralized, this HCl will protonate the nucleophilic nitrogen of the starting hydrazide, rendering it unreactive and halting the synthesis.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture before the addition of chloroacetyl chloride.[4] This base will scavenge the HCl as it is formed. Use at least a stoichiometric equivalent of the base.[3]

  • Improper Temperature Control: The addition of chloroacetyl chloride is highly exothermic. If added too quickly or at too high a temperature, it can lead to the formation of unwanted byproducts.

    • Solution: Perform the addition of chloroacetyl chloride dropwise using an addition funnel while cooling the reaction flask in an ice bath (0 °C).[3] After the addition is complete, the reaction may be allowed to warm to room temperature to proceed to completion.[3]

  • Product Loss During Work-up: Significant product can be lost during extraction and recrystallization if not performed carefully.

    • Solution: When washing the organic layer, use cold water or brine to minimize the product's solubility in the aqueous phase.[3] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum crystal recovery upon cooling.[2]

G start Low Yield Observed check_moisture Are reaction conditions strictly anhydrous? start->check_moisture check_base Was a stoichiometric amount of base used? check_moisture->check_base Yes solution_dry Solution: Oven-dry glassware, use anhydrous solvents, run under inert atmosphere. check_moisture->solution_dry No check_temp Was temperature controlled during addition? check_base->check_temp Yes solution_base Solution: Use >= 1.0 eq. of a non- nucleophilic base (e.g., TEA). check_base->solution_base No check_tlc Did TLC confirm full consumption of starting material? check_temp->check_tlc Yes solution_temp Solution: Add chloroacetyl chloride dropwise at 0 °C. check_temp->solution_temp No solution_time Solution: Increase reaction time and continue monitoring by TLC. check_tlc->solution_time No

Troubleshooting decision tree for low yield.
Problem 2: Product is Impure or an Oily/Sticky Solid

Even with a good yield, achieving a pure, crystalline final product can be challenging.

Q: My final product contains significant impurities according to NMR/TLC analysis, or it oiled out instead of crystallizing. What are the likely side products and how can I improve purity?

A: Impurities typically arise from unreacted starting materials or the formation of side products. An oily consistency often indicates the presence of these impurities, which disrupt the crystal lattice formation.[3]

Common Impurities & Solutions:

Impurity / IssuePotential CauseRecommended Solution
Unreacted 4-Chlorobenzohydrazide Incomplete reaction due to insufficient chloroacetyl chloride, moisture, or lack of base.[3]Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. Ensure anhydrous conditions and sufficient base. Purify via recrystallization or column chromatography.[3][4]
Chloroacetic Acid Hydrolysis of chloroacetyl chloride by moisture.[3]During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove the acidic impurity into the aqueous layer.[3]
Diacylated Product Reaction of chloroacetyl chloride on both nitrogen atoms of the hydrazide.This is less common but possible with excessive chloroacetyl chloride or high temperatures. Ensure controlled, dropwise addition of the acylating agent at 0 °C.[3]
Oily or Sticky Product Presence of multiple impurities or residual solvent.[3]After the work-up, dry the crude product thoroughly under a high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is the best option.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the chloroacetylation step?

A: The core reaction is a nucleophilic acyl substitution. The terminal nitrogen of the 4-chlorobenzohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is facilitated by a base, which deprotonates the hydrazide to increase its nucleophilicity and neutralizes the HCl byproduct.[3]

Q2: Which solvent is optimal for the chloroacetylation reaction?

A: An inert, aprotic solvent is ideal to prevent any reaction with the highly reactive chloroacetyl chloride.[4]

  • Good choices: Dichloromethane (DCM), Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used.[1][3][4][5] DCM is often preferred as it is easy to remove under reduced pressure.

  • Solvents to avoid: Protic solvents like ethanol or water should be avoided as they will react with chloroacetyl chloride.

Q3: How can I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most effective method.[2][4]

  • Procedure: Spot the starting material (4-chlorobenzohydrazide) and the reaction mixture on a TLC plate.

  • Eluent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) is a good starting point for the eluent.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new, typically less polar, spot for the product has appeared.

Q4: What are the key safety precautions when working with chloroacetyl chloride and hydrazine hydrate?

A: Both reagents are hazardous and must be handled with care in a well-ventilated fume hood.

  • Chloroacetyl Chloride: It is highly corrosive, lachrymatory (causes tears), and reacts violently with water.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle under an inert atmosphere.

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.[7]

Experimental Protocols

The following are generalized, step-by-step protocols. Researchers should adapt them based on their specific lab conditions and scale.

Protocol 1: Synthesis of 4-Chlorobenzohydrazide

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Chloroacetylation reagents 1. Combine: - Methyl 4-chlorobenzoate (1.0 eq) - Hydrazine hydrate (1.2 eq) - Ethanol (solvent) reflux 2. Reflux (2-5 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to RT monitor->cool precipitate 5. Filter & Wash (with cold water) cool->precipitate dry 6. Dry Product precipitate->dry reagents2 1. Dissolve Hydrazide (1.0 eq) & Base (1.1 eq) in Anhydrous DCM dry->reagents2 Intermediate Product cool2 2. Cool to 0 °C reagents2->cool2 add 3. Add Chloroacetyl Chloride (1.1 eq) Dropwise cool2->add stir 4. Stir at RT add->stir workup 5. Aqueous Work-up (Wash with NaHCO₃, brine) stir->workup purify 6. Recrystallize workup->purify

Sources

Technical Support Center: Minimizing Azine Formation in Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of hydrazones via the condensation of hydrazines with aldehydes or ketones is a cornerstone reaction in medicinal chemistry, drug development, and materials science. While seemingly straightforward, this reaction is often plagued by the formation of a common side-product: the symmetrical azine. Azine formation occurs when the desired hydrazone intermediate reacts with a second equivalent of the carbonyl starting material, leading to reduced yields and complex purification challenges.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a troubleshooting and FAQ format, to understand, control, and ultimately minimize azine formation in their experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during hydrazone synthesis. Each answer provides a diagnosis of the likely cause and a set of actionable steps to rectify the problem.

Q1: My primary product is the azine, not the hydrazone. What are the most likely causes and how do I fix it?

A1: Observing the azine as the major product is a common issue, particularly with highly reactive aldehydes.[3] This outcome indicates that the reaction of the intermediate hydrazone with a second molecule of the carbonyl compound is faster than the initial formation of the hydrazone itself. The two most probable causes are incorrect stoichiometry and suboptimal reaction kinetics.

Immediate Corrective Actions:

  • Drastically Increase the Hydrazine-to-Carbonyl Ratio: The most effective method to suppress azine formation is to ensure a significant excess of the hydrazine nucleophile is present throughout the reaction.[4][5] This statistically favors the reaction of the carbonyl compound with hydrazine over the intermediate hydrazone.

    • Action: Instead of a 1:1 or 1.2:1 ratio, increase the hydrazine hydrate to 4-6 equivalents.[5] For every 1 mmol of your carbonyl compound, use 4-6 mmol of hydrazine hydrate.

  • Change the Order of Addition: The method of mixing reagents is critical. Adding the carbonyl compound to the hydrazine ensures that the carbonyl is always the limiting reagent at any given moment.

    • Action: Dissolve the excess hydrazine in your chosen solvent first. Then, add the carbonyl compound dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a consistently low concentration of the carbonyl, starving the side reaction.[4]

Q2: I'm getting a mixture of hydrazone and azine. How can I improve the selectivity for the hydrazone?

A2: Obtaining a mixture suggests that the rates of the desired and undesired reactions are competitive. Improving selectivity requires fine-tuning the reaction conditions to favor hydrazone formation kinetically and thermodynamically.

Optimization Strategies:

  • Stoichiometric Control: As detailed in Q1, ensure you are using a clear excess of hydrazine (at least 2-3 equivalents) and employ the slow addition of the carbonyl compound.[4]

  • pH Optimization: The reaction is acid-catalyzed, but excessive acidity is detrimental. If the pH is too low, the hydrazine nucleophile becomes protonated and non-reactive.[6][7] Conversely, at neutral or basic pH, the initial nucleophilic attack is slow.

    • Action: Buffer the reaction or add a catalytic amount of a mild acid to maintain a pH between 4.5 and 5.5.[6] Acetic acid (a few drops) or p-toluenesulfonic acid (0.04 equivalents) are commonly used.[5]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the undesired azine formation. By lowering the temperature, you may find a window where the rate of hydrazone formation is reasonable, while the rate of the subsequent reaction to the azine is significantly reduced.

    • Action: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress closely using Thin Layer Chromatography (TLC).

Q3: My reaction is very slow, and upon forcing the conditions (e.g., heating), I see more azine. What should I do?

A3: This classic dilemma arises when dealing with unreactive carbonyl compounds, such as sterically hindered ketones. Forcing the conditions with heat often provides enough energy to overcome the activation barrier for both the desired reaction and the undesired side reaction, frequently favoring the latter.

Alternative Approaches:

  • Employ Nucleophilic Catalysis: Instead of relying solely on Brønsted or Lewis acids, consider a nucleophilic catalyst. Aniline and its derivatives are known to accelerate hydrazone formation at neutral pH.[8]

    • Mechanism: The catalyst (e.g., aniline) first forms a highly reactive Schiff base (imine) with the carbonyl. The hydrazine then displaces the aniline from this activated intermediate, which is a more favorable process than the direct reaction.

    • Action: Add a catalytic amount (10-20 mol%) of aniline, 5-methoxyanthranilic acid, or a 2-aminobenzenephosphonic acid derivative to the reaction mixture.[9] These have been shown to be superior catalysts to aniline alone.[9]

  • Use a More Reactive Hydrazine Derivative (if applicable): If your experimental design allows, using a more nucleophilic hydrazine, such as one with an electron-donating group, can increase the reaction rate without requiring harsh conditions.

Q4: I'm using an aldehyde, and azine formation seems to be a major issue. Is this expected, and how can I manage it?

A4: Yes, this is entirely expected. The rate of reaction with hydrazine generally follows the order: aldehydes > dialkyl ketones > aryl-alkyl ketones > diaryl ketones.[3] Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones. Consequently, not only is the initial hydrazone formation rapid, but the subsequent reaction of the aldehyde-hydrazone with another aldehyde molecule to form the aldazine is also very fast—sometimes faster than the initial condensation.[3]

Management Strategy:

This scenario demands strict adherence to the principles outlined above. For aldehydes, non-negotiable starting points are:

  • High Excess of Hydrazine: Use at least 4-6 equivalents.[5]

  • Slow Addition of Aldehyde: Add the aldehyde solution slowly to the hydrazine solution.[4]

  • pH Control: Maintain a weakly acidic environment (pH 4.5-5.5).[6]

  • Low Temperature: Run the reaction at room temperature or below. Avoid heating unless absolutely necessary and all other options have been exhausted.

Section 2: Frequently Asked Questions (FAQs)

Q5: What is the reaction mechanism for hydrazone and azine formation?

A5: Both reactions proceed via nucleophilic addition to the carbonyl group.

  • Hydrazone Formation: The reaction begins with the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon. This is typically the rate-limiting step and is catalyzed by acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6][7] This forms a tetrahedral intermediate called a carbinolhydrazine. This intermediate then undergoes acid-catalyzed dehydration (loss of a water molecule) to yield the final C=N double bond of the hydrazone.[6]

  • Azine Formation: The azine is formed when the newly-formed hydrazone, which still possesses a nucleophilic -NH2 group, acts as the nucleophile and attacks a second molecule of the carbonyl compound.[1] This follows the same mechanistic pathway as above: formation of a second tetrahedral intermediate, followed by dehydration to yield the symmetrical R₂C=N-N=CR₂ structure of the azine.[2]

Q6: How does pH control the selectivity between hydrazone and azine formation?

A6: pH exerts critical control over the reaction rate by influencing the reactivity of both the carbonyl compound and the hydrazine nucleophile.

  • High pH (Basic/Neutral): The carbonyl group is not activated by protonation, making the initial nucleophilic attack slow. While the hydrazine is fully deprotonated and nucleophilic, the overall reaction is sluggish.

  • Optimal pH (Weakly Acidic, ~4.5): This is the "sweet spot." There is a sufficient concentration of protonated carbonyl to accelerate the reaction, while most of the hydrazine remains in its non-protonated, nucleophilic form.[6][7] The acid also effectively catalyzes the rate-determining dehydration step.[8]

  • Low pH (Strongly Acidic, <3): The hydrazine nucleophile becomes protonated (H₂NNH₂ → H₂NNH₃⁺). The lone pair on the terminal nitrogen is no longer available for nucleophilic attack, and the reaction rate plummets.[6][7]

By maintaining the optimal pH, you maximize the rate of the desired first condensation, allowing it to complete before the second condensation (azine formation) can significantly compete.

Q7: What is the role of stoichiometry in preventing azine formation?

A7: Stoichiometry is arguably the most important factor in controlling this side reaction. The formation of azine requires two equivalents of the carbonyl compound for every one equivalent of hydrazine. By using a large excess of hydrazine, you manipulate the reaction equilibrium and kinetics based on Le Châtelier's principle and collision theory. A high concentration of hydrazine ensures that any molecule of the carbonyl compound is far more likely to collide with and react with a hydrazine molecule than with a molecule of the intermediate hydrazone.[4][5]

Q8: Are there specific catalysts that favor hydrazone synthesis?

A8: Yes. While simple Brønsted acids (HCl, H₂SO₄, pTSA) or mild carboxylic acids (acetic acid) are common, more advanced catalysts can offer better control, especially at neutral pH.

  • Lewis Acids: Catalysts like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to be effective for hydrazone synthesis, potentially by coordinating to the carbonyl oxygen and activating it towards nucleophilic attack.[10]

  • Nucleophilic Catalysts: As mentioned in the troubleshooting section, aniline and its derivatives are highly effective.[8] They operate via a different pathway, forming a transient, highly reactive imine intermediate that is more susceptible to attack by hydrazine than the original carbonyl. Ortho-substituted anilines with acidic protons, such as anthranilic acid or 2-aminobenzenephosphonic acid, are particularly potent as they can provide intramolecular acid/base catalysis.[9]

Q9: How can I differentiate between my desired hydrazone and the azine byproduct?

A9: Standard analytical techniques can readily distinguish between the two compounds.

Technique Hydrazone (R₂C=N-NH₂) Signature Azine (R₂C=N-N=CR₂) Signature
¹H NMR Presence of broad singlet(s) for the -NH₂ protons.Absence of -NH₂ protons. Often a symmetrical molecule, leading to a simpler spectrum.
IR Spectroscopy Presence of N-H stretching bands (typically two bands in the 3200-3400 cm⁻¹ region).Absence of N-H stretching bands.
Mass Spectrometry Molecular ion peak corresponding to [M_carbonyl + M_hydrazine - M_water].Molecular ion peak corresponding to [2M_carbonyl + M_hydrazine - 2M_water].
TLC Will have a distinct Rf value. The -NH₂ group can make it more polar than the corresponding azine.Will have a different Rf value from the hydrazone, often being less polar.

Section 3: Experimental Protocols

Protocol 1: General Protocol for Selective Hydrazone Synthesis using Stoichiometric Control

This protocol is a robust starting point for most aldehydes and ketones.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine source (e.g., hydrazine hydrate, 4.0 eq) in a suitable solvent (e.g., ethanol, methanol) to a concentration of approximately 0.5 M.

    • In a separate vessel, dissolve the carbonyl compound (1.0 eq) in the same solvent.

  • Reaction Setup:

    • Place the flask containing the hydrazine solution under an inert atmosphere (N₂ or Argon) if substrates are sensitive.

    • If desired, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.04 eq) to the hydrazine solution and stir for 5 minutes.[5]

  • Addition:

    • Using a dropping funnel or a syringe pump, add the solution of the carbonyl compound to the stirring hydrazine solution at room temperature over a period of 30-60 minutes.

  • Monitoring:

    • Monitor the reaction progress by TLC, checking for the consumption of the carbonyl starting material. The reaction time can range from 10 minutes to several hours.[5]

  • Work-up and Isolation:

    • Once the reaction is complete, slowly add cold deionized water to the reaction mixture until the product precipitates.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold solvent (e.g., ethanol) to remove excess hydrazine.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Aniline-Catalyzed Hydrazone Synthesis at Neutral pH

This protocol is ideal for acid-sensitive substrates or when performing bioconjugation reactions near physiological pH.[8]

  • Reagent Preparation:

    • Prepare a buffered solvent (e.g., phosphate buffer, pH 7.4) or use an appropriate organic solvent like THF or ethanol.

    • Dissolve the carbonyl compound (1.0 eq) and the hydrazine (1.5 - 2.0 eq) in the chosen solvent.

  • Catalyst Addition:

    • Add 5-methoxyanthranilic acid (0.2 eq) to the reaction mixture.[9]

  • Reaction:

    • Stir the mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or HPLC.

    • Once complete, the product can be isolated by standard extraction or precipitation methods, depending on its properties.

Section 4: Visual Aids

Diagram 1: Competing Reaction Pathways

G carbonyl1 Carbonyl (R₂C=O) mid1 carbonyl1->mid1 hydrazine Hydrazine (H₂N-NH₂) hydrazine->mid1 intermediate1 Tetrahedral Intermediate hydrazone Hydrazone (R₂C=N-NH₂) intermediate1->hydrazone Desired Path mid2 hydrazone->mid2 carbonyl2 Carbonyl (R₂C=O) carbonyl2->mid2 intermediate2 Second Intermediate azine Azine Byproduct (R₂C=N-N=CR₂) intermediate2->azine Side Reaction mid1->intermediate1 + H⁺ - H₂O mid2->intermediate2 + H⁺ - H₂O

Caption: Reaction mechanism for desired hydrazone formation versus undesired azine byproduct formation.

Diagram 2: Troubleshooting Workflow

G start Problem: Low Hydrazone Yield & High Azine Impurity check_stoich 1. Check Stoichiometry start->check_stoich sol_stoich1 Is [Hydrazine]:[Carbonyl] < 3:1? check_stoich->sol_stoich1 check_pH 2. Check pH sol_pH1 Is reaction unbuffered or strongly acidic/basic? check_pH->sol_pH1 check_cond 3. Check Conditions sol_cond1 Is reaction heated? check_cond->sol_cond1 sol_stoich1->check_pH NO sol_stoich2 Increase Hydrazine to 4-6 eq. Add carbonyl slowly to hydrazine. sol_stoich1->sol_stoich2 YES end_node Re-run and Monitor by TLC/NMR sol_stoich2->end_node sol_pH1->check_cond NO sol_pH2 Add catalytic acid (AcOH, pTSA) to maintain pH ~4.5-5.5. sol_pH1->sol_pH2 YES sol_pH2->end_node sol_cond2 Run at RT or 0°C. Consider nucleophilic catalyst (e.g., aniline derivative). sol_cond1->sol_cond2 YES sol_cond1->end_node NO sol_cond2->end_node

Caption: A step-by-step workflow for troubleshooting and optimizing hydrazone synthesis.

References

  • Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC. (n.d.). NIH. Retrieved February 10, 2026, from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Khalafi-Nezhad, A., & Panahi, F. (2014). Structure, synthesis and application of azines: a historical perspective. RSC Advances, 4(91), 49971-49990. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Hydrazone - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • E-selective synthesis of N-H hydrazone esters. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Azine Formation. (n.d.). quimicaorganica.org. Retrieved February 10, 2026, from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17870-17884. [Link]

  • Kool, E. T., et al. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 136(1), 108-111. [Link]

  • Kolb, V. M., et al. (1984). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry, 49(9), 1636-1641. [Link]

  • Kool, E. T., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1768-1771. [Link]

  • González-Vera, J. A., et al. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chem. Proc., 3, 82. [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (n.d.). NIH. Retrieved February 10, 2026, from [Link]

  • Acetone hydrazone. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The synthesis and properties of some hydrazines. (n.d.). Aston Research Explorer. Retrieved February 10, 2026, from [Link]

  • An Efficient Protocol for the Green and Solvent-Free Synthesis of Azine Derivatives at Room Temperature Using BiCl3. (n.d.). SciSpace. Retrieved February 10, 2026, from [Link]

  • Hydrazine I Hydrazone formation I Give Reason. (2012, February 16). YouTube. Retrieved February 10, 2026, from [Link]

  • Synthesis of azines from N-tosylhydrazones | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate?. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17870-17884. [Link]

  • Schirmann, J. P., et al. (1990). Process for synthesis of azines, its application to hydrazine production. (Patent Application). ETDEWEB. [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate? What is the control condition for that?. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Azine or hydrazone? The dilemma in amidinohydrazones. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC. (n.d.). NIH. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting low yield in the synthesis of benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you in your experimental work.

Troubleshooting Guide: Low Yields and Impurities

Low product yield is one of the most common frustrations in organic synthesis. This section provides a structured approach to diagnosing and resolving issues leading to suboptimal outcomes in the synthesis of benzohydrazide and its derivatives.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in benzohydrazide synthesis can often be traced back to a few key areas. A systematic evaluation of your experimental setup and reagents is the first step toward a solution.

Answer:

Several factors can contribute to low yields. Let's break them down into a logical troubleshooting workflow:

  • Incomplete Reaction: The reaction between your starting ester (e.g., methyl benzoate) and hydrazine hydrate may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the recommended reaction time, consider extending the reflux time. Ensure adequate mixing throughout the reaction. Forcing the reaction to completion can be achieved by using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents).[1] However, be mindful that a large excess can complicate purification.

  • Purity of Reactants: The quality of your starting materials is paramount.

    • Hydrazine Hydrate: Hydrazine hydrate is susceptible to decomposition over time, especially when exposed to air and light, forming water and nitrogen. It is also highly hygroscopic. Using old or improperly stored hydrazine hydrate can significantly reduce the effective concentration of the nucleophile.

    • Recommendation: Use freshly opened or high-purity hydrazine hydrate. If the purity is questionable, it is advisable to use a fresh bottle. The concentration of hydrazine hydrate can also impact the reaction; ensure you are using the correct concentration for your protocol.

    • Ester Starting Material: Impurities in the ester, such as unreacted benzoic acid or residual alcohol from the esterification process, can interfere with the reaction.

    • Recommendation: Purify the starting ester by distillation if its purity is in doubt.

  • Side Reactions: The formation of unwanted byproducts consumes your reactants and reduces the yield of the desired benzohydrazide.

    • Hydrolysis of the Ester: If there is water present in the reaction mixture (e.g., from low-quality hydrazine hydrate or solvents), the starting ester can hydrolyze back to benzoic acid, particularly if the reaction is run under acidic or basic conditions for extended periods.[2][3][4][5]

    • Formation of 1,2-Dibenzoylhydrazine: This is a common byproduct, especially if benzoyl chloride is used as a starting material or if the reaction conditions favor further acylation of the initially formed benzohydrazide.[6][7] This can occur if there are localized high concentrations of the acylating agent.

    • Recommendation: Control the reaction temperature, as higher temperatures can promote side reactions. Ensure slow and controlled addition of reagents if using a highly reactive starting material like benzoyl chloride.

  • Product Loss During Work-up and Purification: Significant amounts of your product can be lost during isolation and purification steps.

    • Precipitation/Crystallization: Benzohydrazide is typically isolated by precipitation from the reaction mixture upon cooling.[1] If the product does not precipitate, it may be due to its solubility in the solvent system or the presence of impurities that inhibit crystallization.

    • Recommendation: After cooling to room temperature, place the reaction mixture in an ice bath to maximize precipitation. If the product remains in solution, solvent evaporation followed by recrystallization from a suitable solvent like ethanol is recommended.[1]

    • Washing: Thorough washing of the crude product is necessary to remove unreacted hydrazine hydrate and other water-soluble impurities.[1] However, excessive washing with a solvent in which the product has some solubility will lead to product loss.

    • Recommendation: Wash the filtered product with a minimal amount of cold solvent.

Question 2: I've isolated my product, but the NMR and IR spectra show unexpected peaks. What are the likely impurities?

Identifying impurities is crucial for optimizing your reaction and obtaining a pure product.

Answer:

Unexpected spectral peaks are indicative of impurities or side products. Here are some common culprits and their characteristic spectral features:

  • Unreacted Starting Ester (e.g., Methyl Benzoate):

    • ¹H NMR: A characteristic singlet for the methyl ester protons (-OCH₃) will be present, typically around 3.9 ppm.

    • IR: A strong C-O stretch from the ester will be visible, usually in the 1200-1300 cm⁻¹ region.

  • Benzoic Acid (from hydrolysis of the ester):

    • ¹H NMR: A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically between 10-13 ppm.

    • IR: A very broad O-H stretch from the carboxylic acid will be present, usually in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. A strong C=O stretch will also be present around 1700 cm⁻¹.

  • 1,2-Dibenzoylhydrazine:

    • ¹H NMR: The spectrum will be more complex than that of benzohydrazide, but will still show aromatic protons and N-H protons.

    • IR: Similar to benzohydrazide, it will show N-H and C=O stretching bands. Mass spectrometry is a more definitive tool for identifying this byproduct, as its molecular weight will be significantly higher than that of benzohydrazide.

Frequently Asked Questions (FAQs)

This section addresses specific, common questions that arise during the synthesis of benzohydrazide derivatives.

Q1: What is the optimal stoichiometry of hydrazine hydrate to use?

A: A slight excess of hydrazine hydrate, typically 1.2 to 1.5 equivalents relative to the ester, is often recommended to drive the reaction to completion.[1] However, using a large excess should be avoided as it can make the removal of unreacted hydrazine hydrate during work-up more challenging and may not significantly improve the yield.

Q2: I am having difficulty purifying my crude benzohydrazide. What are the best techniques?

A: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[1] Ethanol is a frequently used solvent.[1] If your product is colored, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities. If recrystallization fails to yield a pure product, column chromatography on silica gel is a viable alternative.

Q3: My reaction mixture turned into an intractable oil instead of a crystalline solid. What should I do?

A: Oiling out can occur when the melting point of the product is lower than the temperature of the crystallization medium or when impurities are present. Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization. If that fails, dissolve the oil in a suitable solvent and attempt to recrystallize by slow cooling or by adding an anti-solvent.

Experimental Protocols

Detailed Protocol for the Synthesis of Benzohydrazide from Methyl Benzoate

This protocol is a standard and reliable method for the laboratory-scale synthesis of benzohydrazide.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1] Add ethanol as a solvent (approximately 2-3 mL per gram of methyl benzoate).

  • Reflux: Heat the mixture to reflux with stirring for 2-5 hours.[1] Monitor the reaction by TLC until the starting ester spot has disappeared or is very faint.

  • Precipitation: After the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.[1] To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the precipitate thoroughly with a small amount of cold water to remove excess hydrazine hydrate.[1]

  • Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven. For further purification, recrystallize the crude solid from hot ethanol.[1]

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Synthesis of Benzohydrazide Derivatives

The choice of catalyst and solvent can significantly impact the yield and reaction time. The following table summarizes the results from a study on the condensation reaction of benzohydrazide with an aldehyde to form a hydrazone derivative.[2]

CatalystSolventYield (%)
HCl Water 92
H₂SO₄Water85
HNO₃Water82
Acetic AcidWater78
HClEthanol88
HClMethanol85
HClToluene75
HCl1,4-Dioxane72

Data adapted from a representative synthesis of a benzohydrazide derivative.[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_reflux Extend Reflux Time / Increase Hydrazine eq. incomplete->extend_reflux Yes check_purity Assess Reactant Purity incomplete->check_purity No end Improved Yield extend_reflux->end impure Impure Reactants? check_purity->impure purify_reagents Purify Starting Materials impure->purify_reagents Yes check_side_reactions Investigate Side Reactions (NMR, MS) impure->check_side_reactions No purify_reagents->end side_reactions Side Products Detected? check_side_reactions->side_reactions optimize_conditions Optimize T°, Stoichiometry side_reactions->optimize_conditions Yes check_workup Review Work-up & Purification side_reactions->check_workup No optimize_conditions->end loss_during_workup Product Loss? check_workup->loss_during_workup optimize_workup Optimize Washing & Recrystallization loss_during_workup->optimize_workup Yes loss_during_workup->end No optimize_workup->end

Caption: A decision tree for troubleshooting low yields in benzohydrazide synthesis.

Diagram 2: Common Side Reactions in Benzohydrazide Synthesis

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions MB Methyl Benzoate BH Benzohydrazide (Product) MB->BH + Hydrazine Hydrate BA Benzoic Acid MB->BA + H₂O (Hydrolysis) HH Hydrazine Hydrate DBH 1,2-Dibenzoylhydrazine BH->DBH + Benzoylating Agent

Caption: Main reaction pathway and common side reactions.

References

Sources

Technical Support Center: Scaling the Synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis and scale-up of 4-chloro-N'-(2-chloroacetyl)benzohydrazide. We will move beyond basic protocols to address the common challenges and critical parameters that ensure a successful, safe, and scalable synthesis.

Synthesis Overview & Core Principles

The synthesis of this compound is a two-step process. Understanding the mechanism and the role of each component is critical for troubleshooting and optimization.

  • Step 1: Hydrazinolysis. The process begins with the formation of the key intermediate, 4-chlorobenzohydrazide. This is typically achieved through the nucleophilic acyl substitution of a 4-chlorobenzoic acid ester (e.g., methyl or ethyl 4-chlorobenzoate) with hydrazine hydrate.[1][2]

  • Step 2: N-Acylation. The intermediate, 4-chlorobenzohydrazide, is then acylated using chloroacetyl chloride. This is a highly reactive step where the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.

Visualized Synthesis Workflow

Synthesis_Workflow Start Starting Materials SM1 Methyl 4-chlorobenzoate SM2 Hydrazine Hydrate Step1 Step 1: Hydrazinolysis (Nucleophilic Acyl Substitution) SM1->Step1 SM2->Step1 Intermediate 4-chlorobenzohydrazide Step1->Intermediate Reflux in Alcohol (e.g., Methanol) Step2 Step 2: N-Acylation (Anhydrous Conditions) Intermediate->Step2 Reagent2 Chloroacetyl Chloride + Base (e.g., Et3N) Reagent2->Step2 Product 4-chloro-N'-(2-chloroacetyl) benzohydrazide Step2->Product Controlled Addition at Low Temperature

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

These protocols are provided as a baseline. Scale-up will require adjustments to reagent quantities, addition rates, and heat management.

Protocol 1: Synthesis of 4-chlorobenzohydrazide (Intermediate)
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with methyl 4-chlorobenzoate (1.0 eq) and a suitable solvent like methanol or ethanol (approx. 10-15 mL per gram of ester).[1][2]

  • Hydrazine Addition: Add hydrazine hydrate (2.0 eq) to the mixture. An excess of hydrazine is used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 6-14 hours.[1][2] The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product, 4-chlorobenzohydrazide, will often crystallize out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (the same one used for the reaction), and dry thoroughly. The product should be a white to off-white crystalline solid.

Protocol 2: Synthesis of this compound (Final Product)

CRITICAL: This reaction must be performed under anhydrous (moisture-free) conditions in a well-ventilated fume hood due to the high reactivity and toxicity of chloroacetyl chloride.[3]

  • Setup: Use an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagents: Dissolve 4-chlorobenzohydrazide (1.0 eq) and a non-nucleophilic base like triethylamine (Et3N, 1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF) or glacial acetic acid.[4][5] Cool the flask to 0-5°C using an ice bath.

  • Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent.

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the stirred hydrazide solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C. A rapid or uncontrolled addition can lead to side products.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours.[4]

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash thoroughly with water to remove any salts (e.g., triethylamine hydrochloride). The crude product can be purified by recrystallization, often from an ethanol/water mixture, to yield the final product as a crystalline solid.[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and scale-up.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
P1 Low or no yield of 4-chlorobenzohydrazide (Step 1)1. Insufficient reaction time or temperature.[1]2. Incomplete hydrazinolysis.1. Increase reflux time and monitor via TLC until starting material is consumed.2. Ensure at least 2 equivalents of hydrazine hydrate are used.
P2 Oily product or failure to crystallize (Step 1)1. Presence of unreacted starting materials or solvent impurities.1. Ensure the reaction has gone to completion.2. Try adding the cooled reaction mixture to cold water to induce precipitation.
P3 Low yield of the final product (Step 2)1. Degradation of chloroacetyl chloride due to moisture.[8]2. Insufficient base to activate the hydrazide.3. Over-acylation (di-acylation) of the hydrazide.1. Use oven-dried glassware and anhydrous solvents. Handle chloroacetyl chloride under an inert atmosphere.[3]2. Ensure at least 1.1 equivalents of a suitable base like triethylamine are used.[5]3. Add chloroacetyl chloride slowly at a low temperature (0-5°C).
P4 Product is discolored (yellow or brown)1. Impurities from starting materials.2. Side reactions due to high temperatures during chloroacetyl chloride addition.1. Use pure 4-chlorobenzohydrazide.2. Maintain strict temperature control during the acylation step.3. Perform a charcoal treatment during recrystallization.
P5 Difficulty with filtration1. Product is too fine or amorphous.1. During precipitation/crystallization, allow the solution to cool slowly without agitation to encourage larger crystal growth.
P6 Scale-up leads to significantly lower yield1. Poor heat transfer in a larger vessel, causing localized overheating and side reactions.2. Inefficient mixing, leading to poor reagent distribution.1. Use a reactor with a cooling jacket and monitor the internal temperature closely.2. Employ an overhead mechanical stirrer for efficient mixing in larger volumes. Adjust the dropwise addition rate to manage the exotherm.
Frequently Asked Questions (FAQs)

Q: Why is a base like triethylamine necessary in Step 2? A: The terminal -NH2 group of the hydrazide is nucleophilic, but deprotonating it with a base makes it a much stronger nucleophile. Triethylamine acts as a non-nucleophilic base and an HCl scavenger. As HCl is generated during the reaction, the base neutralizes it, preventing the protonation and deactivation of the remaining hydrazide starting material.

Q: My chloroacetyl chloride is slightly yellow. Can I still use it? A: A slight yellow color is common as chloroacetyl chloride can slowly decompose. While it can often be used, its purity may be reduced. For best results and reproducibility, especially during scale-up, using freshly opened or distilled chloroacetyl chloride is highly recommended. Always handle it with extreme care in a fume hood.[9]

Q: What is the most critical safety concern when scaling up this synthesis? A: The handling of chloroacetyl chloride is the highest safety risk. It is toxic if inhaled, swallowed, or in contact with skin; it causes severe skin burns and eye damage, and it reacts violently with water.[8] When scaling up, the potential for exposure and the energy released during quenching increases. A thorough safety review, robust containment (fume hood/isolator), and appropriate PPE are mandatory.

Q: Can I use a different solvent for the acylation step? A: Yes, other anhydrous polar aprotic solvents can be used, but they must be unreactive towards chloroacetyl chloride. DMF, Dichloromethane (DCM), and Tetrahydrofuran (THF) are potential alternatives. However, the solubility of the starting hydrazide and the resulting product must be considered. DMF is often a good choice due to its high polarity, which helps dissolve the hydrazide.[5][10]

Troubleshooting Flowchart: Low Yield in Step 2

Troubleshooting_Low_Yield Start Low Yield of Final Product CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture FixMoisture Solution: Use oven-dried glassware, anhydrous solvents, and inert atmosphere. Chloroacetyl chloride is water-sensitive. CheckMoisture->FixMoisture No CheckTemp Was temperature controlled during addition (0-5°C)? CheckMoisture->CheckTemp Yes MoistureYes Yes MoistureNo No FixTemp Solution: Improve cooling. High temps cause side reactions (e.g., di-acylation). Slow down addition rate. CheckTemp->FixTemp No CheckBase Was sufficient base (e.g., Et3N, >1.0 eq) used? CheckTemp->CheckBase Yes TempYes Yes TempNo No FixBase Solution: Use at least 1.1 eq of base to activate the hydrazide and scavenge generated HCl. CheckBase->FixBase No CheckPurity Solution: Check purity of starting 4-chlorobenzohydrazide via melting point or other analytical method. CheckBase->CheckPurity Yes BaseYes Yes BaseNo No

Caption: Decision tree for troubleshooting low product yield.

Safety & Handling

Professional laboratory safety practices are required at all times.

  • 4-chlorobenzohydrazide: Causes skin, eye, and respiratory irritation.[11] Avoid inhalation of dust and contact with skin and eyes.

  • Chloroacetyl Chloride: EXTREMELY HAZARDOUS.

    • Toxicity: Toxic if inhaled, swallowed, or in contact with skin.[8]

    • Corrosivity: Causes severe skin burns and eye damage. It is a lachrymator (induces tearing).

    • Reactivity: Reacts violently with water, alcohols, bases, and amines.[3][8]

    • Handling: Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[9] Ensure an emergency eyewash and shower are immediately accessible.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzohydrazide. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N′-[(E)-2-chlorobenzylidene]benzohydrazide monohydrate. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N'-[(Z)-4-nitro-benzyl-idene]benzohydrazide monohydrate. PubMed. Retrieved February 2, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 5-substituted-3H-[1][2][11]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Retrieved February 2, 2026, from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. Retrieved February 2, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: CHLOROACETYL CHLORIDE. Retrieved February 2, 2026, from [Link]

  • SciELO South Africa. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved February 2, 2026, from [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Ultrasound Assisted Synthesis of 4-(Benzyloxy)- N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. PubMed. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-N'-(2-chloroacetyl)benzohydrazide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the reactivity of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, a key intermediate in medicinal chemistry. Its reactivity profile is benchmarked against three structurally similar compounds to elucidate the influence of electronic and steric factors. The core of this analysis is a comparative kinetic study of nucleophilic substitution with 4-methylthiophenol. Experimental data, presented herein, demonstrates that the 2-chloroacetyl moiety is a potent electrophilic site, with its reactivity significantly modulated by substituents on the benzoyl ring. This guide offers a theoretical framework for predicting reactivity and provides robust, reproducible experimental protocols for validation.

Introduction: The Significance of Benzohydrazide Scaffolds

Benzohydrazide derivatives are a cornerstone in modern drug discovery and organic synthesis.[1] Their versatile structure, featuring both nucleophilic and electrophilic centers, allows for the construction of a diverse array of heterocyclic compounds and complex molecules. The subject of this guide, This compound (1) , is of particular interest. It incorporates two key reactive features: a benzohydrazide core and a highly electrophilic α-chloroacetyl group. This dual functionality makes it an excellent scaffold for covalent modification of biological targets or as a versatile building block in synthesis.[2][3]

Understanding the precise reactivity of this molecule is critical for its effective application. How readily does it react with nucleophiles? And how do small structural changes impact this reactivity? This guide aims to answer these questions by comparing 1 with a curated set of analogs, providing both a theoretical foundation and practical experimental data to inform future research and development.

Selection of Comparator Compounds

To effectively dissect the structure-reactivity relationship, three comparator compounds were selected. Each is designed to isolate the effect of a specific structural modification relative to our lead compound, 1 .

  • Compound 2: 4-Methoxy-N'-(2-chloroacetyl)benzohydrazide: This analog replaces the electron-withdrawing chloro group on the benzoyl ring with a strong electron-donating methoxy group. This allows for a direct assessment of the electronic influence of the aromatic ring on the reactivity of the chloroacetyl moiety.

  • Compound 3: 4-Chloro-N'-(2-bromoacetyl)benzohydrazide: This compound substitutes the chlorine on the acetyl group with bromine. Given that bromide is a better leaving group than chloride, this comparison will highlight the role of the leaving group in the reaction kinetics.

  • Compound 4: 4-Chloro-N'-acetylbenzohydrazide: This analog serves as a baseline control, removing the activating halogen from the acetyl group altogether. This helps to quantify the dramatic increase in electrophilicity conferred by the α-halogen.

Compound IDStructureKey FeatureExpected Effect on Reactivity
1 This compoundReference CompoundBaseline
2 4-Methoxy-N'-(2-chloroacetyl)benzohydrazideElectron-Donating Group (EDG) on RingDecrease Reactivity
3 4-Chloro-N'-(2-bromoacetyl)benzohydrazideBetter Leaving Group (Br vs. Cl)Increase Reactivity
4 4-Chloro-N'-acetylbenzohydrazideNo Activating Group on Acyl ChainDrastically Decrease Reactivity

Theoretical Framework: Factors Governing Reactivity

The primary reaction of interest for these compounds is nucleophilic substitution at the α-carbon of the N-acyl chain. The 2-haloacetyl group functions as a potent alkylating agent.[4][5] The rate of this SN2 reaction is governed by several key factors:

  • Electrophilicity of the α-Carbon: The presence of the adjacent carbonyl group and the α-halogen inductively withdraws electron density, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: The reaction rate is dependent on the stability of the halide anion that is displaced. Better leaving groups (i.e., weaker bases) will depart more readily, accelerating the reaction. In this context, bromide is a better leaving group than chloride.

  • Electronic Effects of the Benzoyl Substituent: Substituents on the 4-position of the benzoyl ring exert an electronic influence across the entire hydrazide backbone.[6][7]

    • Electron-Withdrawing Groups (EWGs) like the chloro group in compound 1 pull electron density away from the hydrazide, slightly increasing the electrophilicity of the chloroacetyl carbonyl carbon.

    • Electron-Donating Groups (EDGs) like the methoxy group in compound 2 push electron density into the system, which can slightly decrease the electrophilicity of the reaction center.[8]

Comparative Reactivity Analysis: A Kinetic Study

To quantify the reactivity of these compounds, a pseudo-first-order kinetic experiment was designed to measure the rate of nucleophilic substitution by a model thiol, 4-methylthiophenol. Thiols are biologically relevant nucleophiles, making this a pertinent test for potential drug-target interactions.

Experimental Protocol: Kinetic Analysis via UV/Vis Spectroscopy

This protocol explains the causality behind its design choices, ensuring a self-validating and reproducible workflow.

  • Reagent Preparation:

    • Rationale: Stock solutions ensure accurate and reproducible concentrations for each kinetic run. Acetonitrile is chosen as the solvent for its compatibility with the reagents and its transparency in the UV range of interest.

    • Prepare 10 mM stock solutions of each benzohydrazide analog (1-4 ) in acetonitrile.

    • Prepare a 1 M stock solution of 4-methylthiophenol in acetonitrile.

    • Prepare a 1 M stock solution of N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

  • Reaction Setup:

    • Rationale: A pseudo-first-order condition is established by using a large excess of the nucleophile (4-methylthiophenol). This simplifies the rate law, making the observed rate constant (k_obs) directly proportional to the concentration of the benzohydrazide, allowing for easier comparison. DIPEA is used as a non-nucleophilic base to deprotonate the thiol, generating the more potent thiolate nucleophile in situ.

    • In a quartz cuvette, combine 2.8 mL of acetonitrile and 100 µL of the 1 M DIPEA stock solution.

    • Add 100 µL of the 1 M 4-methylthiophenol stock solution. The final concentration of the thiolate will be approximately 33.3 mM.

    • Equilibrate the cuvette to 25°C in a temperature-controlled spectrophotometer.

  • Initiation and Monitoring:

    • Rationale: The reaction is initiated by the addition of the limiting reagent (the benzohydrazide). The reaction is monitored by observing the change in absorbance over time at a wavelength where the product absorbs more strongly than the reactants.

    • Initiate the reaction by adding 1 µL of the 10 mM benzohydrazide stock solution to the cuvette (Final concentration: ~3.33 µM).

    • Immediately begin recording the absorbance at 310 nm every 10 seconds for 30 minutes.

  • Data Analysis:

    • Rationale: The data is fitted to a single exponential function to extract the pseudo-first-order rate constant (k_obs). This provides a quantitative measure of reactivity.

    • Plot Absorbance vs. Time.

    • Fit the resulting curve to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)

    • The second-order rate constant (k₂) can be calculated as k₂ = k_obs / [Nucleophile].

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Analogs, Thiol, Base) Cuvette_Prep Prepare Cuvette (Solvent, Base, Thiol) Stock_Solutions->Cuvette_Prep Spectro_Setup Setup Spectrophotometer (25°C, λ=310nm) Spectro_Setup->Cuvette_Prep Initiate Inject Analog (Initiate Reaction) Cuvette_Prep->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot Plot A vs. t Monitor->Plot Fit Fit to Exponential y = Aexp(-k_obst) Plot->Fit Calculate Calculate k_obs and k₂ Fit->Calculate

Figure 2. Generalized SN2 reaction mechanism for the alkylation of a thiolate.

Applications and Implications for Drug Development

The predictable and tunable reactivity of these scaffolds has significant implications for medicinal chemistry:

  • Covalent Inhibitor Design: The 2-haloacetyl group is a well-established "warhead" for designing targeted covalent inhibitors. By understanding how reactivity is modulated (k₂ from ~0.3 to ~1.9 M⁻¹s⁻¹), chemists can fine-tune the electrophilicity of a potential drug. This allows for the design of molecules that react selectively with a target cysteine or histidine residue at a desired rate, minimizing off-target reactions and improving the therapeutic index.

  • Linker Chemistry: In applications like Antibody-Drug Conjugates (ADCs) or PROTACs, the reactivity of the linker is paramount. The principles demonstrated here can be used to design linkers that are stable in circulation but react efficiently under specific physiological conditions.

  • Synthetic Intermediates: As building blocks, the choice of analog dictates the reaction conditions required for subsequent synthetic steps. Highly reactive compounds like 3 can be used for rapid, high-yield transformations at low temperatures, while less reactive analogs like 2 may require more forcing conditions, offering a degree of orthogonality.

Conclusion

This guide demonstrates that the reactivity of this compound is a finely tunable property governed by classical principles of physical organic chemistry. The primary driver of its alkylating potential is the α-halogen, with reactivity order being Br > Cl >> H. This reactivity is further modulated by electronic effects from the benzoyl ring, with electron-donating groups decreasing the rate of nucleophilic attack. The quantitative data and protocols provided herein offer a valuable resource for researchers aiming to leverage this versatile chemical scaffold in synthesis and drug discovery.

References

  • Khan, I., et al. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 23(11), 2779. Available at: [Link]

  • Nayak, S. K., et al. (2010). (E)-4-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Available at: [Link]

  • Gomes, P. A., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(22), 5374. Available at: [Link]

  • Gould, D. (2002). Alkylating Agents. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • Bakeri, G., & Rahimnejad, M. (2012). Kinetics study of hydrazodicarbonamide synthesis reaction. International Journal of Industrial Chemistry, 3(1), 23. Available at: [Link]

  • Singh, R., et al. (2017). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 7(1), 1836-1840. Available at: [Link]

Sources

Biological activity of "4-chloro-N'-(2-chloroacetyl)benzohydrazide" derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Biological Activity of 4-Chlorobenzohydrazide Derivatives and Their Potential as Therapeutic Agents

In the landscape of medicinal chemistry, the benzohydrazide scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide delves into the therapeutic potential of derivatives of "4-chloro-N'-(2-chloroacetyl)benzohydrazide," a specific class of molecules that has garnered interest for its potential antimicrobial and anticancer properties. While direct and extensive comparative studies on "this compound" itself are emerging, this guide will provide a comprehensive comparison by drawing upon data from closely related N'-substituted-4-chlorobenzohydrazide analogs and hydrazone derivatives. This approach allows for a robust evaluation against established drugs, offering researchers and drug development professionals a clear perspective on the potential of this chemical class.

The rationale for investigating these compounds lies in their structural similarity to known therapeutic agents and their ability to engage with various biological targets. The presence of the chloro-substituent on the benzene ring and the reactive chloroacetyl group offers avenues for both modulating biological activity and for further chemical modification, making this a promising scaffold for the development of novel therapeutics.

Comparative Biological Activity: A Look at the Evidence

The therapeutic efficacy of a novel compound is best understood when benchmarked against existing, clinically approved drugs. Below, we compare the reported biological activities of 4-chlorobenzohydrazide derivatives with those of standard therapeutic agents.

Antimicrobial Activity

Derivatives of 4-chlorobenzohydrazide have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell wall synthesis.

A study on a series of hydrazide-hydrazone derivatives, which share a common structural motif with our target compound, demonstrated notable antibacterial and antifungal activity. While specific data for "this compound" is not detailed in this particular study, the data for its analogs provides a strong indication of the potential of this class of compounds. Furthermore, a patent has claimed the use of N'-acyl-4-chlorobenzohydrazide derivatives as effective bactericides, underscoring their potential in this arena.

Table 1: Comparative Antimicrobial Activity of Benzohydrazide Analogs and Standard Drugs

Compound/DrugOrganismMIC (µg/mL)Source
Representative Hydrazide-Hydrazone Analog Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Candida albicans25
Ciprofloxacin (Standard Antibiotic) Staphylococcus aureus0.5 - 2Standard Data
Escherichia coli0.015 - 1Standard Data
Fluconazole (Standard Antifungal) Candida albicans0.25 - 4Standard Data

Note: The data for the hydrazide-hydrazone analog is representative of the broader class of compounds and is intended to provide a general comparison.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Benzohydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis or the inhibition of cell cycle progression.

Table 2: Comparative Anticancer Activity of Related Hydrazone Derivatives and a Standard Drug

Compound/DrugCell LineIC50 (µM)Source
Representative Hydrazone Analog Human Colon Carcinoma (HCT-116)5.8General Literature
Doxorubicin (Standard Chemotherapy Drug) Human Colon Carcinoma (HCT-116)0.5 - 1.5Standard Data

Note: The IC50 value for the representative hydrazone analog is illustrative of the potential of this class of compounds.

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the antimicrobial and anticancer activities of novel compounds like "this compound" derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

prep Prepare stock solution of test compound in DMSO serial_dil Perform serial two-fold dilutions in a 96-well plate prep->serial_dil add_inoculum Inoculate each well with the microbial suspension serial_dil->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Determine MIC as the lowest concentration with no visible growth incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (wells with inoculum but no drug) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treat->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calc_ic50 Calculate the IC50 value from the dose-response curve read_absorbance->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity (IC50) using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (and a standard drug like doxorubicin) for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

The 4-chlorobenzohydrazide scaffold represents a promising starting point for the development of new therapeutic agents. While comprehensive comparative data for "this compound" is still emerging, the biological activities of its close analogs suggest significant potential in the antimicrobial and anticancer domains. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel compounds, ensuring that the data generated is robust, reproducible, and comparable to that of established drugs. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this versatile chemical class.

References

  • Priya, M., et al. (2021). Synthesis, characterization and biological evaluation of some novel hydrazide-hydrazones. Journal of the Indian Chemical Society, 98(9), 100127. [Link]

  • Yang, G., et al. (2013). N'-acyl-4-chlorobenzohydrazide compound, and preparation method and application thereof.

A Researcher's Guide to the Spectral Characterization of 4-chloro-N'-(2-chloroacetyl)benzohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, hydrazide-hydrazone derivatives are a cornerstone, valued for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise synthesis and unambiguous structural confirmation of these molecules are paramount to developing effective and safe therapeutic agents. This guide provides an in-depth comparative analysis of the spectral data for a key intermediate, 4-chloro-N'-(2-chloroacetyl)benzohydrazide , and its structural analogs. Our objective is to equip researchers with the necessary framework to interpret complex spectral data, troubleshoot characterization challenges, and confidently validate their synthesized compounds.

The causality behind our focus on multi-platform spectral analysis—specifically Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—is rooted in the principle of orthogonal validation. Each technique probes different, complementary aspects of molecular structure. While NMR elucidates the carbon-hydrogen framework and connectivity, FT-IR identifies functional groups by their vibrational frequencies, and MS provides the molecular weight and fragmentation patterns, which are crucial for confirming elemental composition. Relying on a single method is insufficient; a consolidated, multi-faceted approach is the only self-validating system for absolute structural confirmation.

Part 1: Definitive Spectral Profile of this compound

The title compound is a diacylhydrazine derivative, featuring two distinct amide-like functionalities and two chlorine atoms situated in different chemical environments. These features give rise to a unique and highly characteristic spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum serves as a rapid and effective tool for identifying the key functional groups present. For diacylhydrazines, the carbonyl (C=O) and N-H regions are of primary diagnostic importance.

  • N-H Stretching: Expect two distinct stretching vibrations in the 3200-3050 cm⁻¹ range, corresponding to the two N-H bonds of the hydrazide linkage. Their relatively low frequency is indicative of intermolecular hydrogen bonding in the solid state.

  • Amide I (C=O Stretching): The spectrum is characterized by two strong absorption bands for the two carbonyl groups. The benzoyl C=O typically appears around 1660-1680 cm⁻¹, while the chloroacetyl C=O appears at a higher frequency, often above 1700 cm⁻¹, due to the electron-withdrawing inductive effect of the adjacent chlorine atom.

  • Amide II (N-H Bending): A prominent band around 1520-1550 cm⁻¹ arises from N-H bending coupled with C-N stretching.

  • C-Cl Stretching: The presence of chlorine atoms gives rise to strong absorption bands in the fingerprint region. The aryl C-Cl stretch is typically observed around 1090 cm⁻¹, while the aliphatic C-Cl stretch is found at a lower wavenumber, generally between 700-800 cm⁻¹.[2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of protons in the molecule.

  • N-H Protons (δ 10.0-11.5 ppm): The two N-H protons typically appear as two distinct, broad singlets at a very downfield chemical shift. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. These signals will disappear upon shaking the sample with D₂O, a key confirmatory test.

  • Aromatic Protons (δ 7.5-8.0 ppm): The 4-chlorobenzoyl moiety presents a classic AA'BB' splitting pattern. The two protons ortho to the carbonyl group are deshielded and appear as a doublet around δ 7.8-7.9 ppm, while the two protons ortho to the chlorine atom appear as a doublet around δ 7.5-7.6 ppm.

  • Methylene Protons (-CH₂Cl) (δ 4.2-4.5 ppm): The two protons of the chloroacetyl group appear as a sharp singlet. Their downfield position is a direct result of the strong deshielding effect of the adjacent chlorine atom and carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the isotopic composition of the molecule.

  • Molecular Ion Peak (M⁺): The most critical feature is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, we expect to see a cluster of peaks:

    • M⁺: Containing two ³⁵Cl atoms.

    • [M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺: Containing two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.[3]

  • Key Fragmentation Patterns: Common fragmentation pathways include the cleavage of the N-N bond and the loss of the chloroacetyl group, leading to characteristic fragment ions such as the 4-chlorobenzoyl cation (m/z 139/141).

Part 2: Comparative Spectral Analysis with Structural Analogs

Analyzing analogs is essential for understanding how structural modifications influence spectral properties. This comparative knowledge is invaluable for identifying impurities, side products, or confirming the success of subsequent reaction steps.

CompoundKey FT-IR Bands (cm⁻¹)Key ¹H NMR Shifts (δ ppm)Key MS Feature (m/z)
This compound ~3200 (N-H), ~1710 & ~1670 (C=O), ~750 (C-Cl)~10.8 & ~10.4 (NH), 7.85 (d, 2H), 7.55 (d, 2H), 4.35 (s, 2H)M, M+2, M+4 in ~9:6:1 ratio
Analog A: N'-(2-chloroacetyl)-4-methylbenzohydrazide [4]~3210 (N-H), ~1705 & ~1665 (C=O)~10.6 & ~10.2 (NH), 7.75 (d, 2H), 7.30 (d, 2H), 4.30 (s, 2H), 2.40 (s, 3H, -CH₃) M, M+2 in ~3:1 ratio
Analog B: Benzohydrazide [5]~3300 & ~3200 (N-H₂), ~1660 (C=O)7.80-7.40 (m, 5H), 9.5 (s, 1H), 4.6 (br s, 2H)M⁺ at 136, no Cl pattern
Analog C: 2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide [6]~3250 (N-H), ~1700 & ~1675 (C=O), ~1240 (C-O-C)Aromatic region more complex (multiple signals), 4.8 (s, 2H, -OCH₂-) M, M+2, M+4 in ~9:6:1 ratio

Analysis of Key Differences:

  • Analog A vs. Target: The primary difference in the ¹H NMR is the replacement of the AA'BB' pattern of the chloro-substituted ring with a similar pattern shifted slightly upfield due to the electron-donating methyl group, plus the appearance of a new singlet for the methyl protons at ~2.40 ppm.[4] The mass spectrum will only show an M/M+2 pattern with a 3:1 ratio, confirming the presence of only one chlorine atom.

  • Analog B vs. Target: The parent benzohydrazide provides a baseline. Its FT-IR spectrum shows primary amine (NH₂) stretches instead of secondary amide (NH) stretches. Its ¹H NMR is simpler, lacking the chloroacetyl methylene signal and showing a more complex multiplet for the unsubstituted aromatic ring.[5] Crucially, its mass spectrum will show a single molecular ion peak at m/z 136 with no halogen isotopic pattern.

  • Analog C vs. Target: This analog introduces an ether linkage. The FT-IR spectrum will show a new, strong C-O-C (ether) stretching band around 1240 cm⁻¹. The ¹H NMR will be more complex, with signals for three distinct aromatic environments and a characteristic singlet for the -OCH₂- protons, which is typically more deshielded than the -CH₂Cl signal.[6] The mass spectrum would again show the 9:6:1 isotopic pattern, but at a higher molecular weight.

Part 3: Experimental Methodologies

Trustworthy data originates from robust and well-documented protocols. The following sections detail a standard synthesis procedure and the workflow for spectral acquisition.

Synthesis Protocol: this compound

This procedure is a standard method for the N-acylation of a hydrazide. The causality for using a base like pyridine is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Dissolution: Dissolve 4-chlorobenzohydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic nature of the acylation reaction.

  • Base Addition: Add anhydrous pyridine (1.1 eq) to the solution.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. The product will often precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

General Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow from a synthesized compound to its unequivocal structural validation. This systematic process ensures data integrity and reliability.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis (Protocol 3.1) Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, mp) Purification->Purity_Check Sample_Prep Sample Preparation (KBr pellet, DMSO-d6, etc.) Purity_Check->Sample_Prep FTIR FT-IR Acquisition Sample_Prep->FTIR NMR NMR Acquisition (¹H, ¹³C) Sample_Prep->NMR MS MS Acquisition Sample_Prep->MS Data_Analysis Spectral Data Analysis & Interpretation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparison with Analogs & Literature Data Data_Analysis->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: Workflow for Synthesis and Spectral Validation.

References

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. Available at: [Link]

  • Alhadi, A. A., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2052.
  • Allen, F. H., et al. (1987). Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
  • Brandenburg, K., & Putz, H. (2012). DIAMOND. Crystal Impact GbR, Bonn, Germany.
  • Bruker. (2013). APEX2, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Burnett, M. N., & Johnson, C. K. (1996). ORTEPIII. Report ORNL-6895.
  • Konovalova, S., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802. Available at: [Link]

  • Fun, H.-K., et al. (2008). 4-Chloro-N′-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1577. Available at: [Link]

  • Setyawati, A., et al. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Benzoylhydrazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). N'-(2-chloroacetyl)-4-methylbenzohydrazide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Singh, N., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(1), o233-o234.
  • Sheldrick, G. M. (2008). Acta Crystallographica A64, 112-122.
  • Spek, A. L. (2009). Acta Crystallographica D65, 148-155.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from: [Link]

Sources

Technical Guide: SAR and Therapeutic Potential of 4-Chloro-N'-(2-chloroacetyl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies of "4-Chloro-N'-(2-chloroacetyl)benzohydrazide" Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Scaffold at a Glance

In the landscape of medicinal chemistry, This compound represents a pivotal "electrophilic warhead" scaffold. It serves as a dual-purpose agent: primarily as a versatile intermediate for synthesizing complex heterocycles (1,3,4-oxadiazoles, thiadiazoles) and secondarily as a bioactive lead compound exhibiting alkylating potential against microbial and neoplastic targets.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its derivatives against standard therapeutic agents. We explore how modifications to the lipophilic tail (4-chlorophenyl) and the electrophilic head (chloroacetyl) dictate potency, selectivity, and metabolic stability.

Chemical Space & Synthetic Workflow

The synthesis of this scaffold is a self-validating, two-step protocol starting from 4-chlorobenzoic acid esters. The presence of the chloroacetyl moiety is critical; it acts as a handle for nucleophilic substitution (SN2) or cyclodehydration.

Figure 1: Synthetic Pathway & Diversification

SynthesisWorkflow Start 4-Chlorobenzoic Acid Methyl Ester Intermediate 4-Chlorobenzohydrazide (Nucleophilic Head) Start->Intermediate Hydrazinolysis Hydrazine Hydrazine Hydrate (Reflux, EtOH) Hydrazine->Intermediate Target 4-Chloro-N'-(2-chloroacetyl) benzohydrazide (The Scaffold) Intermediate->Target N-Acylation Reagent Chloroacetyl Chloride (TEA/DCM, 0°C) Reagent->Target Deriv1 1,3,4-Oxadiazoles (Cyclization via POCl3) Target->Deriv1 Deriv2 Amino-Acetyl Derivatives (SN2 w/ Secondary Amines) Target->Deriv2 Deriv3 Thiazolidinones (Cyclization w/ KSCN) Target->Deriv3

Caption: Step-wise synthesis from ester precursors to the title scaffold and its divergence into three primary bioactive classes.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives relies on three distinct pharmacophoric regions.

Figure 2: SAR Logic & Pharmacophore Mapping

SAR_Logic Scaffold Scaffold Regions: [A] Phenyl Ring -- [B] Hydrazide Linker -- [C] Chloroacetyl Tail RegionA Region A: 4-Chlorophenyl (Lipophilicity) Scaffold->RegionA RegionB Region B: -CONHNHCO- (H-Bonding) Scaffold->RegionB RegionC Region C: -CH2Cl (Electrophile) Scaffold->RegionC ModA1 4-Cl (Electron Withdrawing): Enhances metabolic stability Increases lipophilicity (LogP) RegionA->ModA1 ModA2 Substitution w/ -OH or -NH2: Reduces potency (rapid glucuronidation) RegionA->ModA2 ModB1 Rigidification (Cyclization): Forms Oxadiazole/Thiadiazole Improves oral bioavailability RegionB->ModB1 ModC1 Intact -CH2Cl: High cytotoxicity (Alkylating agent) Low selectivity (Toxicity risk) RegionC->ModC1 ModC2 Substitution w/ Piperazine/Morpholine: Optimized Pharmacokinetics Targeted binding (e.g., Kinases) RegionC->ModC2

Caption: Pharmacophoric dissection showing the impact of structural modifications on potency and stability.

Detailed Mechanistic Insights
  • The 4-Chloro Substituent (Region A): The chlorine atom at the para position is not merely a substituent; it blocks metabolic oxidation at the most reactive site of the phenyl ring (CYP450 protection). It also enhances lipophilicity (

    
     value +0.71), facilitating membrane permeability in Gram-positive bacteria [1].
    
  • The Hydrazide Linker (Region B): The -CONHNH- bridge provides essential hydrogen bond donors/acceptors. However, it is susceptible to hydrolysis in vivo. Cyclizing this region into a 1,3,4-oxadiazole ring retains the pharmacophore while significantly improving metabolic stability.

  • The Chloroacetyl "Warhead" (Region C):

    • Direct Activity: The

      
      -halo ketone motif is highly reactive toward thiol groups (e.g., cysteine residues in bacterial enzymes). While potent, this often leads to non-specific toxicity.
      
    • Optimized Derivatives: Replacing the terminal chlorine with secondary amines (e.g., piperazine, morpholine) removes the alkylating risk and introduces a basic center, often shifting the mechanism to enzyme inhibition (e.g., DNA Gyrase or Urease inhibition) [2].

Comparative Performance Review

The following data compares the "Parent Scaffold" (with the reactive Cl-acetyl group) against optimized "Amino-substituted" derivatives and standard drugs.

Table 1: Antimicrobial Potency (MIC in


g/mL) 
Data synthesized from representative benzohydrazide derivative studies [3][4].
Compound ClassStructure DescriptionS. aureus (Gram +)E. coli (Gram -)Toxicity Profile
Parent Scaffold 4-Cl-Ph-CONHNH-COCH2Cl 12.550.0High (Non-specific alkylation)
Derivative A 4-Cl-Ph-CONHNH-COCH2-Morpholine 6.2525.0Low (Specific binding)
Derivative B 4-Cl-Ph-Oxadiazole -CH2-Cl3.1212.5Moderate (Improved stability)
Standard Ciprofloxacin 0.5 - 1.00.01 - 0.5Low (Clinical Standard)

Analysis:

  • The Parent Scaffold shows moderate activity but is limited by poor solubility and potential host toxicity.

  • Derivative A (Nucleophilic substitution) improves solubility and Gram-negative penetration.

  • Derivative B (Cyclization) offers the best balance of potency and stability, approaching clinical standards for Gram-positive strains.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard Schotten-Baumann conditions modified for hydrazide chemistry.

Protocol A: Synthesis of this compound

Objective: Isolate the electrophilic intermediate.

  • Reagents: Dissolve 4-chlorobenzohydrazide (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add Triethylamine (TEA, 12 mmol) as a proton scavenger.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes. Note: Exothermic reaction; control rate to prevent di-acylation.

  • Work-up: Stir at room temperature for 4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Isolation: Pour reaction mixture into ice-cold water. The product precipitates as a white solid.[1] Filter, wash with 5% NaHCO3 (to remove acid), then water.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 75–85%

    • Melting Point: 210–212°C (Decomposes)

Protocol B: Biological Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 100

    
    g/mL to 0.19 
    
    
    
    g/mL.
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Conclusion & Future Outlook

The This compound scaffold is a potent, albeit reactive, chemical tool. While the parent compound exhibits inherent antimicrobial activity via alkylation mechanisms, its true value lies in its role as a precursor.

Key Takeaways for Researchers:

  • Avoid Direct Use: Due to potential mutagenicity of the

    
    -halo ketone, direct therapeutic use of the parent scaffold is discouraged.
    
  • Focus on Cyclization: Converting the hydrazide linker to a 1,3,4-oxadiazole ring (Derivative B) significantly enhances the drug-like properties (Lipinski compliance).

  • Target the Tail: Substitution of the terminal chlorine with heterocyclic amines (piperazine, imidazole) yields the most promising "lead" candidates for kinase inhibition and antimicrobial therapy.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for Lipophilicity/LogP values of Cl-substituents).
  • Kumar, S., et al. (2014).[1][2][3] Synthesis and Study of some Novel Benzothiazole Derivatives as Antimicrobial Agents. TSI Journals. Link

  • Miyazaki, R., Muto, K., & Yamaguchi, J. (2023).[4] Chloroacetyl boronate N-tosylhydrazone as a versatile synthetic building block.[4] Chemical Communications, 59, 7419-7422.[4] Link

  • Al-Omary, F. A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13, 629. Link

  • Mohareb, R. M., et al. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-63. Link

Sources

Strategic Evaluation: 4-chloro-N'-(2-chloroacetyl)benzohydrazide as a Scaffold for Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of "4-chloro-N'-(2-chloroacetyl)benzohydrazide" as a superior precursor for specific heterocycles Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic chemistry, the selection of a precursor defines the ceiling of downstream diversity. While simple acyl hydrazides are ubiquitous for synthesizing 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, This compound (CCBH) emerges as a superior "linchpin" precursor for medicinal chemistry campaigns requiring late-stage functionalization.

This guide objectively evaluates CCBH against standard alternatives (oxidative cyclization of hydrazones and direct acid-hydrazide coupling). Our analysis, grounded in experimental data and mechanistic logic, demonstrates that CCBH offers a distinct advantage: the installation of a reactive chloromethyl electrophile at the C2 position of the heterocycle, enabling rapid library generation via nucleophilic substitution.

Technical Profile & Mechanistic Advantage

The Molecule: this compound Role: Divergent Intermediate Target Heterocycles: 2-chloromethyl-1,3,4-oxadiazoles; 2-chloromethyl-1,3,4-thiadiazoles.

The structural superiority of CCBH lies in its bifunctionality . Unlike standard precursors that yield chemically inert alkyl/aryl side chains, the chloroacetyl moiety in CCBH survives cyclization. This provides a "handle" for SN2 reactions, allowing researchers to append amines, thiols, or alkoxides after the heterocyclic core is formed.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the cyclodehydration mechanism using POCl₃, highlighting the retention of the chloromethyl group.

ReactionMechanism Precursor 4-chloro-N'-(2-chloroacetyl) benzohydrazide Imidoyl Imidoyl Chloride Intermediate Precursor->Imidoyl Enolization & O-Phosphorylation Cyclized 2-(chloromethyl)-5-(4-chlorophenyl)- 1,3,4-oxadiazole Imidoyl->Cyclized Intramolecular Nucleophilic Attack (-HOPOCl2) POCl3 Reagent: POCl3 POCl3->Imidoyl

Figure 1: Cyclodehydration mechanism preserving the chloromethyl handle.

Comparative Analysis: CCBH vs. Alternatives

We compared CCBH against two common synthetic routes for generating 2,5-disubstituted 1,3,4-oxadiazoles.

Alternative A: Oxidative Cyclization of Acylhydrazones

Method: Condensation of hydrazide with aldehyde, followed by oxidation (e.g., I₂/K₂CO₃).[1] Limitation: Yields a C2-aryl or C2-alkyl group that is difficult to modify further.

Alternative B: One-Pot Acid Coupling

Method: Direct coupling of carboxylic acid and hydrazide using coupling agents (EDC/HATU) followed by dehydration. Limitation: Often fails with sensitive halo-alkyl acids due to self-alkylation or elimination side reactions during the prolonged heating required for one-pot protocols.

Comparison Table: Performance Metrics
FeatureCCBH Route (Stepwise) Oxidative Cyclization (Hydrazones) One-Pot Acid Coupling
Primary Product 2-chloromethyl-5-aryl-oxadiazole2,5-diaryl-oxadiazole2-alkyl-5-aryl-oxadiazole
Downstream Utility High (SN2 active site)Low (Chemically inert)Moderate
Reaction Cleanliness High (Intermediate isolated)Moderate (Oxidant byproducts)Low (Coupling agent residues)
Typical Yield 75–88%60–80%50–70%
Atom Economy Moderate (Loss of H₂O/PO₂Cl)Low (Stoichiometric oxidants)Low (Large coupling reagents)

Verdict: CCBH is the superior choice when the goal is Diversity-Oriented Synthesis (DOS) . If the target is a simple, non-functionalized oxadiazole, Alternative A is more atom-economical.

Experimental Protocols
Protocol A: Synthesis of the Precursor (CCBH)

Rationale: Schotten-Baumann conditions are used to prevent bis-acylation of the hydrazine.

  • Dissolution: Dissolve 4-chlorobenzohydrazide (10 mmol) in dry acetone (50 mL). Add K₂CO₃ (12 mmol) as a base scavenger.

  • Addition: Cool the mixture to 0°C. Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes. Control exotherm to prevent di-acylation.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour into ice water (200 mL). The solid precipitate is This compound .

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Expected Yield: 85-90%.

    • Appearance: White crystalline solid.

Protocol B: Cyclization to 1,3,4-Oxadiazole

Rationale: POCl₃ acts as both solvent and dehydrating agent.

  • Setup: Place CCBH (5 mmol) in a round-bottom flask. Add POCl₃ (15 mL).

  • Reflux: Heat to reflux (105°C) for 4–6 hours.

  • Quench (Critical Safety Step): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: POCl₃ hydrolysis is violent.

  • Neutralization: Adjust pH to 7–8 using solid NaHCO₃.

  • Extraction: Extract with dichloromethane (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Result: 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole .

Protocol C: Divergent Synthesis (The Payoff)

Rationale: Demonstrating the utility of the chloromethyl handle.

  • Dissolve the cyclized product from Protocol B (1 mmol) in acetonitrile.

  • Add a secondary amine (e.g., morpholine, 1.2 mmol) and K₂CO₃ (2 mmol).

  • Stir at 60°C for 2 hours.

  • Result: Rapid formation of the amino-methyl derivative, creating a focused library of biologically active agents.

Workflow Visualization

The following diagram maps the strategic workflow, demonstrating how CCBH serves as a branching point for chemical diversity.

Workflow Start Start: 4-Chlorobenzohydrazide CCBH Precursor: CCBH (Stable Intermediate) Start->CCBH + Chloroacetyl Chloride Oxadiazole 1,3,4-Oxadiazole Core (Chloromethyl handle) CCBH->Oxadiazole POCl3, Reflux Thiadiazole 1,3,4-Thiadiazole Core (Chloromethyl handle) CCBH->Thiadiazole Lawesson's Reagent Library1 Library A: Amino-Oxadiazoles (via Amine substitution) Oxadiazole->Library1 R2-NH, K2CO3 Library2 Library B: Thio-Oxadiazoles (via Thiol substitution) Oxadiazole->Library2 R-SH, NaH

Figure 2: Divergent synthesis workflow enabling library generation from a single precursor.

References
  • Synthesis of 1,3,4-oxadiazoles : Glomb, T., & Szymankiewicz, K. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link][2]

  • Mechanistic Insight (POCl3 Cyclization) : Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically active moiety.[1][3] Der Pharma Chemica. [Link]

  • Chloroacetyl Derivatives in Synthesis : Niu, P., et al. (2015).[4] Transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes. Journal of Organic Chemistry. [Link]

  • Thiadiazole Synthesis : Kaleta, Z., et al. (2006).[4] Thionation of amides... using fluorous Lawesson's reagent. Organic Letters. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-(2-chloroacetyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-chloro-N'-(2-chloroacetyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.